molecular formula C28H42Cl4N6 B1650209 Fgi-106 CAS No. 1149348-10-6

Fgi-106

Cat. No.: B1650209
CAS No.: 1149348-10-6
M. Wt: 604.5 g/mol
InChI Key: YUQCVPFHAFZFPV-UHFFFAOYSA-N
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Description

Fgi-106 is a useful research compound. Its molecular formula is C28H42Cl4N6 and its molecular weight is 604.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6.4ClH/c1-19-17-25(29-13-7-15-33(3)4)23-11-10-22-21(27(23)31-19)9-12-24-26(18-20(2)32-28(22)24)30-14-8-16-34(5)6;;;;/h9-12,17-18H,7-8,13-16H2,1-6H3,(H,29,31)(H,30,32);4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQCVPFHAFZFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=C(C2=N1)C=CC4=C(C=C(N=C34)C)NCCCN(C)C)NCCCN(C)C.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42Cl4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149348-10-6
Record name FGI-106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1149348106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FGI-106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76TVI971YY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

FGI-106: A Technical Guide to its Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FGI-106 is a small molecule diazachrysene derivative that has demonstrated potent, broad-spectrum antiviral activity against a range of enveloped RNA viruses. This technical guide provides an in-depth overview of the core data and methodologies related to this compound's antiviral properties. The compound functions as a viral entry inhibitor, exhibiting a lysosomotropic mechanism of action that disrupts the viral lifecycle at an early stage. This document summarizes the available quantitative data on its efficacy, details relevant experimental protocols, and visualizes its mechanism and experimental workflows.

Quantitative Antiviral Activity and Cytotoxicity

This compound has shown significant inhibitory effects against several clinically important viruses. The following tables summarize the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.

Virus Family/GenusVirusEC50Cell LineReference
FiloviridaeEbola Virus (EBOV)100 nM[1]Vero E6[2]
FlaviviridaeDengue Virus (DENV)400-900 nM[1][3]Not Specified
Hepatitis C Virus (HCV)200 nM[1][3]Not Specified
PhenuiviridaeRift Valley Fever Virus (RVFV)800 nM[1][3]Not Specified
RetroviridaeHuman Immunodeficiency Virus 1 (HIV-1)150 nM[1][3]Not Specified
CompoundCell LineCC50Reference
This compoundVERO E610 µM[2]

Note: The selectivity index (SI = CC50/EC50) for this compound against Ebola Virus in VERO E6 cells is 100.

In Vivo Efficacy

Preclinical studies in murine models have demonstrated the protective effects of this compound against lethal viral challenges.

Ebola Virus (EBOV)

In a mouse model of Ebola virus infection, this compound conferred significant protection. A single 5 mg/kg dose administered one hour before infection resulted in 100% survival of the treated mice[4]. Prophylactic administration of this compound showed a dose-dependent decrease in mortality[2]. Furthermore, a single treatment administered one day after infection was sufficient to protect animals from a lethal challenge[5].

Rift Valley Fever Virus (RVFV)

In a mouse model of Rift Valley Fever Virus infection, prophylactic treatment with this compound via intraperitoneal injection was sufficient to delay the onset of the disease and enhance survival in the face of an otherwise lethal infection[6][7][8].

Mechanism of Action: Viral Entry Inhibition

This compound and its analogs are classified as cationic amphiphilic drugs. Their mechanism of action is attributed to their lysosomotropic properties[9].

  • Accumulation in Acidic Vesicles: Due to their chemical nature, these compounds readily diffuse across cell membranes in their neutral state. Once inside the acidic environment of late endosomes and lysosomes, their amine groups become protonated[9].

  • Trapping and Disruption: This ionization traps the molecules within these acidic compartments. The accumulation of this compound in late endosomes and lysosomes is believed to interfere with the process of viral entry, which for many enveloped viruses requires trafficking through these organelles for fusion and release of the viral genome into the cytoplasm[9].

FGI106_Mechanism cluster_cell Host Cell cluster_endosome Late Endosome / Lysosome (Acidic pH) FGI106_protonated This compound (Protonated/Trapped) ViralFusion Viral Glycoprotein Conformational Change FGI106_protonated->ViralFusion Inhibits GenomeRelease Viral Genome Release ViralFusion->GenomeRelease leads to Replication Viral Replication GenomeRelease->Replication Virus Enveloped Virus cluster_endosome cluster_endosome Virus->cluster_endosome Endocytosis FGI106_neutral This compound (Neutral) FGI106_neutral->FGI106_protonated Diffusion & Protonation

This compound Mechanism of Action

Experimental Protocols

While detailed, step-by-step protocols for this compound specific assays are not publicly available, the following sections describe the general methodologies employed in the cited research.

In Vitro Antiviral Activity Assays

This assay is used to quantify the reduction in infectious virus particles produced in the presence of the test compound.

  • Cell Culture and Infection: A suitable host cell line (e.g., Vero E6) is seeded in multi-well plates and allowed to form a confluent monolayer. The cells are then infected with the virus of interest (e.g., Hantaan virus, Andes virus, Crimean-Congo hemorrhagic fever virus, La Crosse virus, or Rift Valley fever virus)[5].

  • Compound Treatment: Following viral adsorption, the inoculum is removed, and cell culture medium containing various concentrations of this compound (or a vehicle control, such as DMSO) is added to the wells[5].

  • Incubation: The plates are incubated for a defined period (e.g., 24 to 48 hours) to allow for viral replication[5].

  • Quantification of Viral Titers: The supernatant from each well is collected, and serial dilutions are performed. The viral titer in the supernatant is then determined using a plaque assay on a fresh monolayer of susceptible cells. The reduction in plaque-forming units (PFU/mL) in the this compound-treated wells compared to the vehicle control indicates the antiviral activity[5].

Virus_Yield_Reduction_Workflow A Seed Host Cells (e.g., Vero E6) B Infect with Virus A->B C Treat with this compound (or Vehicle) B->C D Incubate (24-48h) C->D E Collect Supernatant D->E F Perform Plaque Assay to Determine Viral Titer E->F G Compare Titers to Determine Inhibition F->G In_Vivo_Workflow cluster_prophylactic Prophylactic Treatment cluster_therapeutic Therapeutic Treatment A Administer this compound (or Vehicle) B Challenge with Lethal Dose of Virus A->B E Monitor for Clinical Signs and Survival B->E C Challenge with Lethal Dose of Virus D Administer this compound (or Vehicle) C->D D->E F Generate Survival Curves and Analyze Viral Load (optional) E->F

References

FGI-106: A Technical Guide to a Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGI-106 is an investigational small molecule therapeutic notable for its broad-spectrum antiviral activity against a range of enveloped RNA viruses.[1] It has demonstrated significant efficacy in preclinical studies against highly pathogenic viruses, including those from the Filoviridae (Ebola, Marburg), Bunyaviridae (Hantavirus, Rift Valley fever virus, Crimean-Congo hemorrhagic fever virus), and Flaviviridae (dengue virus) families.[1][2][3] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative antiviral data, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Viral Entry Inhibition

This compound exerts its antiviral effect by inhibiting the entry of enveloped viruses into host cells.[1] While the precise molecular target has not been definitively elucidated, evidence suggests that this compound likely interferes with a common host cell pathway utilized by these diverse viruses for entry.[3][4] This host-oriented mechanism is a compelling attribute, as it may offer a higher barrier to the development of viral resistance compared to drugs targeting specific viral proteins.

The entry of enveloped viruses is a multi-step process that can be broadly categorized into attachment, endocytosis, and fusion of the viral and host membranes to release the viral genome into the cytoplasm. This compound is believed to disrupt one or more of these critical stages.

G cluster_extracellular Extracellular Space cluster_cell Host Cell Virus Virus Receptor Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion & Uncoating Fusion & Uncoating Endosome->Fusion & Uncoating 3. Endosomal Trafficking & pH drop Viral Replication Viral Replication Fusion & Uncoating->Viral Replication FGI-106_block This compound Inhibition FGI-106_block->Receptor Attachment? FGI-106_block->Endosome Endocytosis/Trafficking? FGI-106_block->Fusion & Uncoating Fusion?

Figure 1: Generalized Enveloped Virus Entry Pathway and Potential this compound Intervention Points.

In Vitro Antiviral Activity

This compound has demonstrated potent and broad-spectrum inhibition of several hemorrhagic fever viruses in cell-based assays.[3] The following tables summarize the quantitative data from key studies.

Virus FamilyVirusCell LineAssay TypeThis compound Concentration (µM)Viral Titer Reduction (log10 PFU/mL)Reference
BunyaviridaeHantaan Virus (HTNV)Vero E6Virus Yield Reduction1> 3[3]
Andes Virus (ANDV)Vero E6Virus Yield Reduction1> 2.5[3]
Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Vero E6Virus Yield Reduction1> 3[3]
La Crosse Virus (LACV)Vero E6Virus Yield Reduction1~ 2[3]
Rift Valley Fever Virus (RVFV)Vero E6Virus Yield Reduction1> 3[3]
FiloviridaeEbola Virus (EBOV)Vero E6Virus Yield ReductionNot specifiedPotent Inhibition[5]

In Vivo Efficacy

Preclinical evaluation in mouse models has shown that this compound can protect against lethal viral challenges when administered both before (prophylactic) and after (therapeutic) exposure.

VirusMouse ModelThis compound DoseAdministration ScheduleChallengeOutcomeReference
Ebola Virus (EBOV)BALB/c3 mg/kgSingle dose 24h post-infectionLethal EBOV challenge80% survival[5]
Ebola Virus (EBOV)BALB/c3 mg/kgSingle dose 1h pre-infectionLethal EBOV challenge100% survival[5]
Rift Valley Fever Virus (RVFV)C57Bl/6Not specifiedPre-exposureLethal RVFV challengeDelayed onset of infection and enhanced survival[2][3]

Experimental Protocols

In Vitro Virus Yield Reduction Assay (Bunyaviridae)

This protocol outlines the general methodology used to assess the in vitro antiviral activity of this compound against various members of the Bunyaviridae family.[3]

G Vero_E6 1. Seed Vero E6 cells Infection 2. Infect cells with virus (e.g., HTNV, ANDV, CCHFV, LACV, RVFV) Vero_E6->Infection Adsorption 3. Allow virus adsorption (1 hour) Infection->Adsorption Treatment 4. Add this compound (0.1 µM or 1 µM) or DMSO control Adsorption->Treatment Incubation 5. Incubate for 24-48 hours Treatment->Incubation Supernatant 6. Collect supernatant Incubation->Supernatant Plaque_Assay 7. Determine viral titer by plaque assay Supernatant->Plaque_Assay

Figure 2: Workflow for In Vitro Virus Yield Reduction Assay.

Detailed Methodology:

  • Cell Culture: Vero E6 cells were cultured in appropriate media supplemented with fetal bovine serum.

  • Infection: Confluent monolayers of Vero E6 cells were infected with the respective bunyavirus at a specified multiplicity of infection (MOI).

  • Virus Adsorption: The virus was allowed to adsorb to the cells for 1 hour at 37°C.

  • Treatment: After adsorption, the inoculum was removed, and the cells were washed. Media containing either this compound at concentrations of 0.1 µM or 1 µM, or a DMSO vehicle control, was added.

  • Incubation: The infected and treated cells were incubated for a period of 24 to 48 hours, depending on the virus being tested.

  • Sample Collection: At the end of the incubation period, the cell culture supernatants were collected.

  • Viral Titer Quantification: The concentration of infectious virus in the supernatants was determined by a standard plaque assay on Vero E6 cells. The results were expressed as plaque-forming units per milliliter (PFU/mL).

In Vivo Mouse Model of Ebola Virus Infection

The following protocol describes the methodology for evaluating the prophylactic and therapeutic efficacy of this compound in a lethal mouse model of Ebola virus infection.[5]

G cluster_prophylactic Prophylactic Arm cluster_therapeutic Therapeutic Arm Treat_Pro 1. Administer this compound (3 mg/kg IP) 1 hour before challenge Challenge_Pro 2. Challenge with lethal dose of mouse-adapted EBOV Monitor_Pro 3. Monitor for survival Challenge_Ther 1. Challenge with lethal dose of mouse-adapted EBOV Treat_Ther 2. Administer this compound (3 mg/kg IP) 24 hours after challenge Monitor_Ther 3. Monitor for survival

Figure 3: Experimental Design for In Vivo Efficacy Studies of this compound against Ebola Virus.

Detailed Methodology:

  • Animal Model: Female BALB/c mice were used for the study.

  • Virus Challenge: Mice were challenged with a lethal dose of a mouse-adapted strain of Ebola virus via intraperitoneal (IP) injection.

  • Drug Administration:

    • Prophylactic Group: A single dose of this compound (3 mg/kg) was administered via IP injection one hour prior to the virus challenge.

    • Therapeutic Group: A single dose of this compound (3 mg/kg) was administered via IP injection 24 hours after the virus challenge.

    • Control Group: A control group received a vehicle control (e.g., DMSO) on the same schedule.

  • Monitoring and Endpoint: The mice were monitored daily for clinical signs of disease and survival for a specified period (e.g., 21 days). The primary endpoint was survival.

Conclusion

This compound is a promising broad-spectrum antiviral candidate with a mechanism of action centered on the inhibition of viral entry. Its demonstrated efficacy against a wide array of high-consequence viral pathogens in preclinical models underscores its potential as a valuable countermeasure for emerging infectious diseases. The host-oriented nature of its presumed target is a particularly attractive feature for mitigating the risk of viral resistance. Further research to precisely identify the molecular target and elucidate the specific step of viral entry that is inhibited will be crucial for the continued development and potential clinical application of this compound and related compounds.

References

FGI-106: A Broad-Spectrum Viral Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

FGI-106 is a small molecule compound identified as a potent, broad-spectrum antiviral agent with significant activity against a range of enveloped RNA viruses.[1] This technical guide provides a comprehensive overview of this compound, focusing on its core function as a viral entry inhibitor. It is intended for researchers, scientists, and drug development professionals seeking detailed information on the compound's mechanism of action, antiviral spectrum, quantitative efficacy, and the experimental methodologies used in its evaluation. The data presented is collated from key peer-reviewed studies to facilitate further research and development efforts.

Introduction to this compound

This compound is a novel compound that has demonstrated both prophylactic and therapeutic potential in preclinical studies against several high-priority viral pathogens.[1] Its broad-spectrum activity encompasses viruses from different families, including Filoviridae (Ebola virus, Marburg virus), Flaviviridae (Dengue virus), Bunyaviridae (Hantaan virus, Rift Valley Fever virus, Crimean-Congo hemorrhagic fever virus, La Crosse virus), and Retroviridae (HIV-1).[1][2][3][4][5][6] The primary mechanism of action for this compound is the inhibition of viral entry into host cells, a critical first step in the viral life cycle.[1][2]

Chemical Properties:

PropertyValue
IUPAC Name N1,N7-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine
Molecular Formula C28H38N6
Molecular Weight 458.64 g/mol
CAS Number 501081-38-5 (free base)

Mechanism of Action: Viral Entry Inhibition

This compound acts as a viral entry inhibitor, preventing enveloped RNA viruses from successfully gaining access to the host cell cytoplasm.[1][2] While the precise molecular target of this compound has not been definitively elucidated, its broad-spectrum activity against diverse enveloped viruses suggests that it likely targets a common host-cell pathway or a conserved feature of the viral entry process.[3] Many of the viruses inhibited by this compound utilize receptor-mediated endocytosis to enter cells. This process involves the virus binding to receptors on the cell surface, followed by internalization into endosomes. For viral genetic material to be released into the cytoplasm, the viral envelope must fuse with the endosomal membrane, a step often triggered by the acidic environment of the endosome. It is hypothesized that this compound interferes with one or more stages of this entry pathway.

Enveloped_Virus_Entry_Pathway cluster_extracellular Extracellular Space Virus Virus Receptor Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion Fusion Endosome->Fusion 3. Acidification & Conformational Change Replication Replication Fusion->Replication FGI106 FGI106 FGI106->Endosome Inhibition FGI106->Fusion Inhibition

Quantitative Antiviral Activity

The antiviral potency of this compound has been quantified against a variety of viruses using cell-based assays. The following tables summarize the available data on its efficacy.

Table 1: 50% Effective Concentration (EC50) of this compound against Various Viruses

VirusVirus FamilyEC50Reference
Ebola VirusFiloviridae100 nM[7][8][9]
Rift Valley Fever VirusBunyaviridae800 nM[7][8][9]
Dengue Fever VirusFlaviviridae400-900 nM[7][8][9]
Hepatitis C Virus (HCV)Flaviviridae200 nM[7][8][9]
HIV-1Retroviridae150 nM[7][8][9]

Table 2: Virus Yield Reduction by this compound in Cell-Based Assays

VirusVirus FamilyThis compound ConcentrationVirus Titer Reduction (log10 PFU/mL)Cell LineReference
Hantaan Virus (HTNV)Bunyaviridae1 µM> 2.0Vero E6[3]
Andes Virus (ANDV)Bunyaviridae1 µM> 2.5Vero E6[3]
Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Bunyaviridae1 µM~ 1.5SW-13[3]
La Crosse Virus (LACV)Bunyaviridae1 µM~ 2.0Vero E6[3]
Rift Valley Fever Virus (RVFV)Bunyaviridae1 µM3.2Vero E6[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Virus Yield Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the production of infectious virus particles in the presence of the compound.

Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for many of the tested viruses) in 6-well plates and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A vehicle control (e.g., DMSO) should be prepared at the same concentration as in the highest concentration of the test compound.

  • Infection: Aspirate the growth medium from the cells and infect with the virus at a specified multiplicity of infection (MOI) (e.g., 0.1).

  • Compound Addition: After a 1-hour adsorption period, remove the virus inoculum and add the prepared concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virus.

  • Virus Titeration: Determine the viral titer in the collected supernatants using a plaque assay.

  • Data Analysis: The reduction in viral titer in the compound-treated wells is calculated relative to the vehicle-treated control.

Virus_Yield_Reduction_Workflow Start Start Seed_Cells 1. Seed Host Cells Start->Seed_Cells Prepare_Compound 2. Prepare this compound Dilutions Seed_Cells->Prepare_Compound Infect_Cells 3. Infect Cells with Virus Prepare_Compound->Infect_Cells Add_Compound 4. Add this compound/Vehicle Infect_Cells->Add_Compound Incubate 5. Incubate Add_Compound->Incubate Collect_Supernatant 6. Collect Supernatant Incubate->Collect_Supernatant Plaque_Assay 7. Determine Viral Titer Collect_Supernatant->Plaque_Assay Analyze_Data 8. Calculate Titer Reduction Plaque_Assay->Analyze_Data End End Analyze_Data->End

In Vivo Efficacy in a Mouse Model of Ebola Virus Infection

Animal models are crucial for evaluating the prophylactic and therapeutic potential of antiviral compounds.

Protocol:

  • Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6, with a mouse-adapted strain of Ebola virus (e.g., MA-EBOV).[11][12] All work with live Ebola virus must be conducted in a BSL-4 facility.

  • Challenge: Infect mice with a lethal dose of MA-EBOV via intraperitoneal (i.p.) injection.[11][12]

  • Compound Administration (Therapeutic Model): At a specified time post-infection (e.g., 24 hours), administer this compound via i.p. injection at various dose levels. A control group should receive a vehicle control.

  • Compound Administration (Prophylactic Model): Administer this compound via i.p. injection at various dose levels at a specified time before viral challenge.

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a defined period (e.g., 21 days).

  • Data Analysis: Compare the survival rates and mean time to death between the this compound-treated groups and the control group. Statistical analysis (e.g., log-rank test) should be performed to determine the significance of the observed protection.

  • Viral Load and Histopathology (Optional): At various time points, a subset of animals can be euthanized to collect tissues (e.g., liver, spleen) for viral load determination by plaque assay or qRT-PCR and for histopathological analysis.

In_Vivo_Efficacy_Workflow cluster_therapeutic Therapeutic Model cluster_prophylactic Prophylactic Model Infect_T 1. Infect Mice with EBOV Administer_T 2. Administer this compound (Post-Infection) Infect_T->Administer_T Monitor 3. Monitor Survival and Clinical Signs Administer_T->Monitor Administer_P 1. Administer this compound Infect_P 2. Infect Mice with EBOV Administer_P->Infect_P Infect_P->Monitor Analyze 4. Analyze Data Monitor->Analyze Optional Optional: Viral Load & Histopathology Analyze->Optional

Conclusion and Future Directions

This compound is a promising broad-spectrum antiviral compound that functions by inhibiting the entry of a wide array of enveloped RNA viruses. Its efficacy has been demonstrated in both in vitro and in vivo models. The host-oriented nature of its likely target presents a higher barrier to the development of viral resistance, a significant advantage over direct-acting antivirals.

Future research should focus on:

  • Elucidating the precise molecular target and mechanism of action: Identifying the specific host factor(s) that this compound interacts with will be critical for understanding its function and for optimizing its activity.

  • Comprehensive preclinical development: Further studies are needed to evaluate the pharmacokinetics, pharmacodynamics, and toxicology of this compound in more detail.

  • Evaluation against a wider range of emerging viruses: Given its broad-spectrum nature, this compound should be tested against other emerging and re-emerging enveloped RNA viruses.

The development of this compound and similar host-targeted antivirals represents a critical strategy in the preparedness for future viral outbreaks.

References

FGI-106: A Broad-Spectrum Antiviral Agent for Ebola Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

GAITHERSBURG, MD – FGI-106, a diazachrysene derivative, has emerged as a small molecule with significant potential in the fight against Ebola virus (EBOV) and other hemorrhagic fevers. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and hypothesized mechanisms of action of this compound, tailored for professionals in the field of virology and drug development.

Core Efficacy Data of this compound Against Ebola Virus

This compound has demonstrated potent antiviral activity against the Ebola virus in both laboratory and animal studies. Its efficacy is highlighted by its ability to protect against the lethal effects of the virus.

In Vitro Efficacy

Cell-based assays have been instrumental in quantifying the direct antiviral activity of this compound against the Ebola virus. These studies, primarily conducted in Vero E6 cells, a lineage of kidney epithelial cells from an African green monkey, have established the compound's potency at the cellular level.

ParameterCell LineValueReference
EC50 Vero E6100 nM[1]
EC90 Vero E60.6 µM[2]
CC50 Vero E610 µM[2]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. EC90 (90% effective concentration): The concentration of a drug that is required for 90% of the maximum effect. CC50 (Half-maximal cytotoxic concentration): The concentration of a test compound that induces death in 50% of cells.

In Vivo Efficacy in Murine Models

Preclinical evaluation in mouse models of Ebola virus infection has provided compelling evidence of this compound's protective capabilities. These studies have demonstrated significant survival benefits in mice challenged with a lethal dose of the virus, underscoring the compound's potential as both a prophylactic and a therapeutic agent.[3]

Mouse StrainDosing RegimenChallengeSurvival RateReference
C57BL/6 or BALB/c5 mg/kg (single dose), 1 hour pre-infectionLethal EBOV100%[4]
Not Specified5 mg/kg at 1, 3, and 5 days post-infectionLethal EBOV100%
C57BL/6 or BALB/c0.1 - 5 mg/kg (treatments on days 2 and 5)Zaire EBOVDose-dependent reduction in mortality[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound's anti-Ebola virus activity.

In Vitro Antiviral Assay

The in vitro efficacy of this compound was primarily determined using a GFP-EBOV-based high-throughput screening assay.[2]

Objective: To determine the concentration at which this compound inhibits Ebola virus replication in a cell culture system.

Materials:

  • Vero E6 cells

  • Ebola virus expressing Green Fluorescent Protein (GFP-EBOV)

  • This compound compound

  • Cell culture medium and supplements

  • Microplates (96-well or 384-well)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells into microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment: Add the diluted this compound to the cells, followed by the addition of GFP-EBOV at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period that allows for viral replication and GFP expression (typically 48-72 hours).

  • Data Acquisition: Measure the GFP signal using a fluorescence microscope or a plate reader.

  • Analysis: Calculate the percentage of viral inhibition at each concentration of this compound relative to untreated, infected controls. Determine the EC50 and EC90 values from the dose-response curve.

Cytotoxicity Assay: To assess the toxicity of this compound, a parallel assay is conducted without the virus. Cell viability is measured using standard methods, such as the MTT or CellTiter-Glo assay, to determine the CC50 value.

In Vivo Mouse Model of Ebola Virus Infection

The in vivo efficacy of this compound was evaluated in established mouse models of Ebola virus disease.

Objective: To assess the ability of this compound to protect mice from a lethal Ebola virus challenge.

Materials:

  • C57BL/6 or BALB/c mice

  • Mouse-adapted Ebola virus strain

  • This compound compound

  • Vehicle for compound administration (e.g., saline, DMSO)

  • Biosafety Level 4 (BSL-4) containment facility

Procedure:

  • Acclimatization: Acclimate mice to the BSL-4 facility for a specified period.

  • Compound Administration: Administer this compound to the treatment group via a specified route (e.g., intraperitoneal injection) at the desired dose and time relative to infection (prophylactic or therapeutic). The control group receives the vehicle.

  • Viral Challenge: Infect all mice with a lethal dose of mouse-adapted Ebola virus.

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for a predetermined period (typically 21-28 days).

  • Data Analysis: Record survival data and plot Kaplan-Meier survival curves. Analyze for statistically significant differences in survival between the treated and control groups.

Hypothesized Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound exerts its broad-spectrum antiviral activity, including against the Ebola virus, is not yet fully elucidated. However, its efficacy against a wide range of enveloped RNA viruses suggests that it may target a common host-cell pathway essential for viral replication rather than a specific viral component.[3] This host-oriented mechanism is a promising strategy for developing antivirals that are less prone to the development of viral resistance.

One of the leading hypotheses is that this compound acts as a viral entry inhibitor. The process of Ebola virus entry into a host cell is a complex, multi-step process that offers several potential targets for therapeutic intervention.

Ebola_Virus_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ebola Virus Ebola Virus Attachment Factors Attachment Factors Ebola Virus->Attachment Factors Attachment Macropinosome Macropinosome Attachment Factors->Macropinosome Macropinocytosis Early Endosome Early Endosome Macropinosome->Early Endosome Maturation Late Endosome Late Endosome Early Endosome->Late Endosome Trafficking Viral Genome Release Viral Genome Release Late Endosome->Viral Genome Release Fusion & Uncoating Replication Replication Viral Genome Release->Replication This compound This compound This compound->Late Endosome Inhibition? Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment EBOV Infection EBOV Infection This compound Treatment->EBOV Infection Data Analysis Data Analysis EBOV Infection->Data Analysis EC50/CC50 Determination EC50/CC50 Determination Data Analysis->EC50/CC50 Determination Animal Model Animal Model Prophylactic/Therapeutic Dosing Prophylactic/Therapeutic Dosing Animal Model->Prophylactic/Therapeutic Dosing Lethal EBOV Challenge Lethal EBOV Challenge Prophylactic/Therapeutic Dosing->Lethal EBOV Challenge Monitoring & Survival Analysis Monitoring & Survival Analysis Lethal EBOV Challenge->Monitoring & Survival Analysis Efficacy Assessment Efficacy Assessment Monitoring & Survival Analysis->Efficacy Assessment

References

Investigating the Host Pathway Targeted by Fgi-106: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fgi-106 is a promising broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of enveloped RNA viruses, including several high-priority pathogens. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its interaction with a critical host pathway. Evidence strongly suggests that this compound exerts its antiviral effects by targeting the host protein Tumor Susceptibility Gene 101 (TSG101), a key component of the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway. By inhibiting TSG101, this compound effectively disrupts the late stages of the viral life cycle, specifically the budding and release of new virions from the infected host cell. This guide summarizes the quantitative antiviral activity of this compound, provides detailed experimental protocols for its evaluation, and presents visual diagrams of the targeted signaling pathway and experimental workflows.

Introduction

The emergence and re-emergence of pathogenic enveloped RNA viruses, such as Ebola, Lassa, and Rift Valley fever viruses, pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral therapeutics that can be rapidly deployed against these and other viral threats is a critical priority. Host-targeted antivirals represent a promising strategy in this endeavor, as they are less susceptible to the development of viral resistance compared to drugs that target viral-encoded proteins.

This compound is a small molecule inhibitor that has shown potent antiviral activity against a diverse array of enveloped RNA viruses.[1][2] Its broad efficacy suggests the targeting of a conserved host cellular pathway that is exploited by these viruses for their replication and propagation. This guide focuses on the compelling evidence pointing to the ESCRT pathway, and specifically the TSG101 protein, as the primary host target of this compound.

Proposed Mechanism of Action: Targeting the ESCRT Pathway via TSG101 Inhibition

Many enveloped viruses hijack the cellular ESCRT pathway to facilitate their budding and release from infected cells. The ESCRT machinery is a complex set of protein complexes (ESCRT-0, -I, -II, and -III) that are essential for various cellular processes involving membrane remodeling, including the formation of multivesicular bodies (MVBs).

The viral late-domain (L-domain) motifs, present in viral structural proteins, are crucial for recruiting the ESCRT machinery to the site of viral budding. One of the most well-characterized L-domain interactions involves the PTAP/PSAP motif, which directly binds to the UEV (ubiquitin E2 variant) domain of TSG101, a central component of the ESCRT-I complex. This interaction initiates the assembly of the ESCRT machinery at the budding site, ultimately leading to membrane scission and the release of progeny virions.

This compound is believed to function by disrupting the interaction between viral L-domain motifs and TSG101. By inhibiting this critical step, this compound prevents the recruitment of the ESCRT machinery, leading to an arrest of viral budding and a significant reduction in the release of infectious viral particles. This proposed mechanism is consistent with the broad-spectrum activity of this compound, as numerous enveloped viruses from different families rely on the TSG101-mediated ESCRT pathway for their egress.

Fgi106_Mechanism_of_Action Proposed Mechanism of this compound Action cluster_virus Enveloped Virus cluster_host Host Cell cluster_escrt ESCRT Pathway cluster_budding Viral Budding Viral_Protein Viral Structural Protein (with L-Domain) TSG101 TSG101 (ESCRT-I) Viral_Protein->TSG101 L-Domain Interaction ESCRT_Machinery Downstream ESCRT Complexes (II, III) TSG101->ESCRT_Machinery Recruitment Budding_Virion Budding Virion ESCRT_Machinery->Budding_Virion Membrane Scission Vps4 Vps4 ATPase Released_Virion Released Virion Budding_Virion->Released_Virion Release Fgi106 This compound Fgi106->TSG101 Inhibition

This compound inhibits the interaction between viral L-domains and the host protein TSG101.

Quantitative Data: Antiviral Activity of this compound

The antiviral efficacy of this compound has been evaluated against a variety of enveloped RNA viruses. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from in vitro studies. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
FiloviridaeEbola Virus (Zaire)Vero E6~0.1>10>100Aman et al., 2009[1]
BunyaviridaeRift Valley Fever VirusVero E6~0.8>10>12.5Aman et al., 2009[1]
BunyaviridaeHantaan VirusVero E6~1.0>25>25Smith et al., 2010[3]
BunyaviridaeAndes VirusVero E6~1.0>25>25Smith et al., 2010[3]
BunyaviridaeCrimean-Congo Hemorrhagic Fever VirusVero E6~1.0>25>25Smith et al., 2010[3]
BunyaviridaeLa Crosse VirusVero E6~1.0>25>25Smith et al., 2010[3]
FlaviviridaeDengue VirusHuh-7~0.4-0.9>10>11-25Aman et al., 2009[1]
RetroviridaeHIV-1MT-2~0.15>10>66Aman et al., 2009[1]
FlaviviridaeHepatitis C Virus (HCV)Huh-7~0.2>10>50Aman et al., 2009[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity and cytotoxicity of this compound.

Antiviral Assay: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • 6-well tissue culture plates

  • Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Virus stock of known titer

  • Agarose overlay (e.g., 0.5% agarose in 2X MEM)

  • Neutral red solution (0.01%)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed 6-well plates with Vero E6 cells to form a confluent monolayer.

  • Prepare serial dilutions of this compound in MEM.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields approximately 100 plaques per well.

  • After a 1-hour adsorption period at 37°C, remove the viral inoculum.

  • Add the this compound dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Overlay the cells with the agarose overlay medium containing the corresponding concentrations of this compound.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-7 days, depending on the virus).

  • Fix the cells with 10% formalin and stain with neutral red to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Plaque_Reduction_Assay_Workflow Plaque Reduction Assay Workflow Start Start: Confluent Cell Monolayer Infection Infect with Virus Start->Infection Drug_Treatment Add Serial Dilutions of this compound Infection->Drug_Treatment Overlay Add Agarose Overlay Drug_Treatment->Overlay Incubation Incubate (3-7 days) Overlay->Incubation Staining Fix and Stain with Neutral Red Incubation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting EC50_Calculation Calculate EC50 Plaque_Counting->EC50_Calculation

References

Methodological & Application

Application Notes and Protocols for FGI-106 Cell-Based Assay for Ebola Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGI-106 is a small molecule compound demonstrating broad-spectrum antiviral activity against a range of enveloped RNA viruses, including the highly pathogenic Ebola virus (EBOV).[1][2] Evidence from both in vitro cell-based assays and in vivo animal models suggests that this compound is a potent inhibitor of EBOV infection.[1] While the precise mechanism of action is not yet fully elucidated, it is hypothesized that this compound targets a host cellular pathway essential for viral entry, given its wide range of activity against multiple virus families.[1][3] These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and similar antiviral compounds against Ebola virus, along with a summary of available efficacy data and a putative mechanism of action.

Principle of the Assay

This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on Ebola virus infection. The assay utilizes a recombinant Ebola virus expressing a reporter gene, such as Green Fluorescent Protein (EBOV-GFP), which allows for the quantification of infected cells via fluorescence microscopy or flow cytometry. Alternatively, a plaque reduction neutralization test (PRNT) can be employed to determine the reduction in viral plaques in the presence of the compound. The half-maximal effective concentration (EC50) of this compound, which is the concentration required to inhibit 50% of the viral infection, can be determined from the dose-response curve.

Data Presentation

In Vitro Efficacy of FGI-103 (A closely related compound)
CompoundVirusAssay TypeCell LineEC50 (nM)Cytotoxicity (CC50)Selectivity Index (SI)Reference
FGI-103EBOV-GFPReporter Gene AssayVero E6100>10,000 nM (estimated)>100[4]
In Vivo Efficacy of this compound in a Mouse Model
CompoundVirusAnimal ModelDosageAdministration RouteEfficacyReference
This compoundEbola VirusBALB/c mice5 mg/kgIntraperitoneal100% survival[4]

Experimental Protocols

EBOV-GFP Reporter Gene Assay

This protocol is adapted from standard procedures for testing antiviral compounds against reporter-expressing viruses.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Recombinant Ebola virus expressing GFP (EBOV-GFP)

  • This compound compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well black, clear-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Fluorescence microscope or plate reader

  • Biosafety Level 4 (BSL-4) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Cell Plating:

    • Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 2 x 10^4 Vero E6 cells per well in a 96-well black, clear-bottom plate and incubate for 24 hours to allow for cell adherence.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of this compound in DMEM to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a DMSO-only control.

    • Remove the culture medium from the 96-well plate and add 100 µL of the diluted this compound to the respective wells. Incubate for 1 hour at 37°C.

  • Virus Infection:

    • Dilute the EBOV-GFP stock in DMEM to achieve a multiplicity of infection (MOI) of 0.1.

    • Add 10 µL of the diluted virus to each well containing the cells and compound.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Infection:

    • After 48 hours, quantify the GFP-positive cells using a fluorescence microscope or a fluorescence plate reader.

    • To determine the percentage of inhibition, normalize the fluorescence signal from the compound-treated wells to the signal from the DMSO-treated (virus-only) wells.

  • Cytotoxicity Assay:

    • In a separate 96-well plate with Vero E6 cells, add the same serial dilutions of this compound without the virus.

    • After 48 hours of incubation, assess cell viability using a suitable reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

    • Calculate the 50% cytotoxic concentration (CC50).

  • Data Analysis:

    • Plot the percentage of viral inhibition against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the EC50 value.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Plaque Reduction Neutralization Test (PRNT)

Materials:

  • Vero E6 cells

  • Wild-type Ebola virus

  • This compound compound

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • 6-well tissue culture plates

  • Agarose or methylcellulose overlay

  • Crystal violet solution

  • Formalin (for fixation)

  • BSL-4 facility and appropriate PPE

Procedure:

  • Cell Plating:

    • Seed 5 x 10^5 Vero E6 cells per well in 6-well plates and incubate for 24 hours to form a confluent monolayer.

  • Compound-Virus Incubation:

    • Prepare serial dilutions of this compound in DMEM.

    • Mix each dilution of this compound with a known amount of Ebola virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

  • Infection of Cells:

    • Remove the culture medium from the 6-well plates and inoculate the cell monolayers with the virus-compound mixtures.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay and Incubation:

    • After the adsorption period, remove the inoculum and overlay the cells with DMEM containing 2% FBS and 0.5% agarose or methylcellulose.

    • Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator until visible plaques are formed.

  • Plaque Visualization and Counting:

    • Fix the cells with 10% formalin for at least 1 hour.

    • Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.

    • Determine the concentration of this compound that results in a 50% reduction in the number of plaques (PRNT50).

Visualizations

Signaling Pathway of Ebola Virus Entry and Putative Inhibition by this compound

Ebola_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EBOV Ebola Virus Receptor Attachment Factors (e.g., TIM-1, Axl) EBOV->Receptor 1. Attachment Macropinocytosis Macropinocytosis Receptor->Macropinocytosis 2. Internalization EarlyEndosome Early Endosome Macropinocytosis->EarlyEndosome 3. Trafficking LateEndosome Late Endosome/ Lysosome EarlyEndosome->LateEndosome 4. Maturation NPC1 NPC1 Receptor LateEndosome->NPC1 5. GP Cleavage & NPC1 Binding Fusion Membrane Fusion NPC1->Fusion Release Viral RNP Release Fusion->Release 6. Fusion & Release Replication Replication & Transcription Release->Replication Inhibition This compound (Putative Inhibition of Host Factor) Inhibition->EarlyEndosome Inhibition->LateEndosome

Caption: Putative mechanism of this compound action on the Ebola virus entry pathway.

Experimental Workflow for this compound EBOV-GFP Assay

Experimental_Workflow Start Start SeedCells Seed Vero E6 cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h PrepareCompound Prepare serial dilutions of this compound Incubate24h->PrepareCompound AddCompound Add this compound to cells PrepareCompound->AddCompound CytotoxicityAssay Perform parallel cytotoxicity assay PrepareCompound->CytotoxicityAssay Incubate1h Incubate 1h AddCompound->Incubate1h InfectCells Infect with EBOV-GFP Incubate1h->InfectCells Incubate48h Incubate 48h InfectCells->Incubate48h ReadFluorescence Quantify GFP expression (Fluorescence Reader) Incubate48h->ReadFluorescence AnalyzeData Analyze Data: Calculate EC50 and CC50 ReadFluorescence->AnalyzeData CytotoxicityAssay->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the this compound EBOV-GFP cell-based assay.

Discussion

The provided protocols offer robust methods for evaluating the anti-Ebola virus activity of this compound and other small molecule inhibitors. The EBOV-GFP reporter assay is particularly suited for high-throughput screening, providing a quantitative readout of viral infection with reduced handling of infectious virus compared to traditional methods. The PRNT remains the gold standard for assessing the neutralizing activity of compounds and antibodies.

The broad-spectrum nature of this compound's antiviral activity strongly suggests that it targets a host-cell factor or pathway that is conserved and utilized by a variety of viruses for replication.[3] The Ebola virus entry pathway is a complex process involving multiple host factors, including attachment factors, components of the macropinocytosis machinery, endosomal proteases, and the intracellular receptor NPC1.[5][6][7][8][9] It is plausible that this compound interferes with one or more of these steps, thereby preventing the viral genome from reaching the cytoplasm and initiating replication. Further research is required to pinpoint the exact molecular target of this compound, which will be crucial for its further development as a potential therapeutic for Ebola virus disease and other viral hemorrhagic fevers.

References

Application Notes and Protocols for FGI-106 in Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing FGI-106, a broad-spectrum antiviral compound, in a plaque reduction assay to determine its efficacy against various enveloped RNA viruses. The information provided is intended to guide researchers in setting up and executing experiments to evaluate the antiviral activity of this compound and similar compounds.

Introduction

This compound is a small molecule inhibitor that has demonstrated potent antiviral activity against a wide range of enveloped RNA viruses, including but not limited to, members of the Filoviridae (e.g., Ebola virus), Flaviviridae (e.g., Dengue virus), and Bunyaviridae (e.g., Hantavirus, Rift Valley Fever virus) families.[1][2][3] Its primary mechanism of action is the inhibition of viral entry into host cells.[1][4][5] The plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and is a reliable method for assessing the efficacy of antiviral compounds.[6][7][8][9] This assay measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of an antiviral agent.

Data Presentation

The antiviral activity of this compound has been quantified against several viruses using plaque reduction assays. The following table summarizes the effective concentrations (EC50) and the observed reduction in viral titers at specific concentrations.

VirusCell LineThis compound Concentration (µM)Viral Titer Reduction (log10 PFU/mL)EC50 (µM)Reference
Hantaan virus (HTNV)Vero E61≥ 1Not explicitly stated[10]
Andes virus (ANDV)Vero E61≥ 1Not explicitly stated[10]
Rift Valley Fever virus (RVFV)Vero E613.2Not explicitly stated[10]
Ebola virus (EBOV)Vero E6Not explicitly statedNot explicitly stated~0.02 (as FGI-104)[11]
Dengue virus (DENV)Not specifiedNot explicitly statedNot explicitly statedNot specified[1]

Note: PFU/mL stands for Plaque Forming Units per milliliter. The EC50 is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

This section provides a detailed methodology for performing a plaque reduction assay with this compound. The protocol is generalized for enveloped RNA viruses known to be susceptible to this compound and utilizes Vero E6 cells, a commonly used cell line for viral propagation and plaque assays.[12][13][14]

Materials
  • Cell Line: Vero E6 cells (ATCC CRL-1586)

  • Viruses: High-titer stocks of enveloped RNA viruses (e.g., Dengue virus, Rift Valley Fever virus, Hantavirus).

  • Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) (Growth Medium).

    • DMEM with 2% FBS (Infection Medium).

    • Overlay Medium: 1:1 mixture of 2x MEM (Minimum Essential Medium) and 1.2% Avicel or 0.6% Agarose.

    • Phosphate Buffered Saline (PBS).

    • Trypsin-EDTA.

    • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).

    • Formalin (10% in PBS) for cell fixation.

  • Equipment:

    • 6-well or 24-well cell culture plates.

    • Humidified incubator at 37°C with 5% CO2.

    • Biosafety cabinet (appropriate for the biosafety level of the virus).

    • Microscope.

    • Pipettes and sterile tips.

Protocol Steps
  • Cell Seeding:

    • One day prior to infection, seed Vero E6 cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the this compound stock solution in Infection Medium to achieve the desired final concentrations for the assay. A common concentration range to test is 0.01 µM to 10 µM.

    • Include a "no-drug" control (vehicle control, e.g., DMSO at the same concentration as in the drug dilutions).

  • Virus Dilution and Infection:

    • On the day of the experiment, prepare serial dilutions of the virus stock in Infection Medium to obtain a concentration that will yield a countable number of plaques (typically 50-100 plaques per well).

    • Aspirate the Growth Medium from the confluent cell monolayers.

    • Wash the monolayers once with PBS.

    • In separate tubes, mix an equal volume of the diluted virus with each this compound dilution (and the vehicle control).

    • Incubate this virus-drug mixture for 1 hour at 37°C to allow the compound to interact with the virus.

    • Add the virus-drug mixture to the corresponding wells of the cell culture plate.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

  • Overlay Application:

    • After the adsorption period, carefully aspirate the inoculum from each well.

    • Gently add 2 mL (for a 6-well plate) or 1 mL (for a 24-well plate) of the prepared Overlay Medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

    • Allow the overlay to solidify at room temperature in the biosafety cabinet.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque development. This can range from 3 to 7 days, depending on the virus.

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay.

    • Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control using the following formula:

      • % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100

    • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Vero E6 Cells in Plates Infection Infect Cell Monolayer Cell_Seeding->Infection Compound_Dilution Prepare Serial Dilutions of this compound Mix_Virus_Compound Mix Virus and this compound Compound_Dilution->Mix_Virus_Compound Virus_Dilution Prepare Virus Dilutions Virus_Dilution->Mix_Virus_Compound Mix_Virus_Compound->Infection Overlay Add Overlay Medium Infection->Overlay Incubation Incubate for Plaque Formation Overlay->Incubation Fix_Stain Fix and Stain Cells Incubation->Fix_Stain Plaque_Counting Count Plaques Fix_Stain->Plaque_Counting Data_Analysis Calculate % Reduction and EC50 Plaque_Counting->Data_Analysis

Caption: Workflow for Plaque Reduction Assay with this compound.

This compound Mechanism of Action: Inhibition of Viral Entry

G cluster_host Host Cell Receptor Host Cell Receptor Endosome Endosome Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 3. Fusion & Genome Release Virus Enveloped Virus Virus->Receptor 1. Attachment FGI106 This compound FGI106->Receptor Inhibits Entry FGI106->Endosome

Caption: this compound inhibits the entry of enveloped viruses into host cells.

References

FGI-106 Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGI-106 is a small molecule antiviral compound that has demonstrated broad-spectrum activity against a range of enveloped RNA viruses. It has shown particular promise in in vivo models of viral hemorrhagic fevers, including those caused by Ebola virus (EBOV) and Rift Valley Fever virus (RVFV).[1][2] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, based on published research. This compound is understood to function as a viral entry inhibitor, suggesting it interferes with a common pathway utilized by various viruses to enter host cells.[1][3]

Data Presentation

The following tables summarize the quantitative data from key in vivo studies of this compound in mouse models.

Table 1: this compound Dosage Regimens in In Vivo Mouse Models

Virus ModelMouse StrainThis compound DosageAdministration RouteDosing ScheduleOutcome
Ebola Virus (EBOV)Not Specified5 mg/kgIntraperitoneal (IP)1, 3, and 5 days post-infection100% protection
Rift Valley Fever Virus (RVFV)BALB/c5 mg/kgIntraperitoneal (IP)Every other day for 10 days (starting 2 hours before infection)Delayed disease onset and increased survival

Experimental Protocols

Protocol 1: Therapeutic Efficacy of this compound in a Mouse Model of Ebola Virus Disease

This protocol is based on a study demonstrating the therapeutic efficacy of this compound against Ebola virus in mice.[1]

1. Materials:

  • This compound compound

  • Vehicle (e.g., Dimethyl sulfoxide (DMSO) and Phosphate-buffered saline (PBS))

  • Mouse-adapted Ebola virus (ma-EBOV)

  • 6-8 week old mice (strain as appropriate for the EBOV model, e.g., BALB/c)[4]

  • Sterile syringes and needles (25-27 gauge)

  • Appropriate personal protective equipment (PPE) and biosafety level 4 (BSL-4) containment facility

2. Procedure:

  • Animal Acclimatization: House mice in a BSL-4 facility for a minimum of 72 hours prior to the start of the experiment to allow for acclimatization.

  • This compound Preparation: Dissolve this compound in a suitable vehicle to achieve the desired concentration for a 5 mg/kg dosage. A common vehicle is a solution of DMSO and PBS. The final concentration of DMSO should be minimized to avoid toxicity.

  • Virus Challenge: Infect mice with a lethal dose of ma-EBOV via the desired route (e.g., intraperitoneal injection).

  • This compound Administration:

    • One day post-infection (dpi), administer the first dose of this compound (5 mg/kg) via intraperitoneal (IP) injection.

    • Administer two subsequent identical doses on day 3 and day 5 post-infection.

  • Monitoring:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy, and signs of hemorrhage).

    • Record survival data for the duration of the study (typically 21-28 days).

  • Data Analysis: Analyze survival curves using the Kaplan-Meier method and compare between the this compound treated group and a vehicle-treated control group.

Protocol 2: Prophylactic and Therapeutic Efficacy of this compound in a Mouse Model of Rift Valley Fever

This protocol is based on a study evaluating the prophylactic and therapeutic potential of this compound against Rift Valley Fever virus.

1. Materials:

  • This compound compound

  • Vehicle (e.g., DMSO and PBS)

  • Rift Valley Fever virus (RVFV)

  • 6-8 week old BALB/c mice

  • Sterile syringes and needles (25-27 gauge)

  • Appropriate PPE and biosafety level 3 (BSL-3) containment facility

2. Procedure:

  • Animal Acclimatization: House mice in a BSL-3 facility for at least 72 hours prior to the experiment.

  • This compound Preparation: Prepare the this compound solution in a suitable vehicle for a 5 mg/kg dosage.

  • This compound Administration (Prophylactic):

    • Administer the first dose of this compound (5 mg/kg) via IP injection 2 hours prior to virus challenge.

    • Continue to administer this compound every other day for a total of 10 days.

  • Virus Challenge: Infect mice with a lethal dose of RVFV via the desired route (e.g., subcutaneous or intraperitoneal injection).

  • Monitoring:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, neurological signs).

    • Record survival data for the duration of the study.

  • Data Analysis: Compare the survival curves and mean time to death between the this compound treated group and a vehicle-treated control group.

Visualizations

Signaling Pathway Diagram

FGI106_Mechanism_of_Action cluster_virus Enveloped RNA Virus cluster_host Host Cell Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 3. Viral Genome Release ViralReplication Viral Replication & Pathogenesis Cytoplasm->ViralReplication FGI106 This compound FGI106->Endosome Inhibits Viral Entry

Caption: this compound Mechanism of Action as a Viral Entry Inhibitor.

Experimental Workflow Diagram

FGI106_InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Infection Virus Infection (e.g., IP injection) Animal_Acclimatization->Infection FGI106_Prep This compound Formulation Treatment This compound Administration (e.g., 5 mg/kg, IP) FGI106_Prep->Treatment Virus_Prep Virus Stock Preparation (e.g., EBOV, RVFV) Virus_Prep->Infection Infection->Treatment Therapeutic Model Monitoring Daily Monitoring (Clinical Signs, Weight) Infection->Monitoring Treatment->Infection Prophylactic Model Treatment->Monitoring Data_Collection Data Collection (Survival) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

References

Application Notes and Protocols for Intraperitoneal Injection of Fgi-106 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of Fgi-106, a broad-spectrum antiviral agent, in mouse models of viral diseases.

Introduction

This compound is a small molecule inhibitor with potent antiviral activity against a wide range of enveloped RNA viruses, including filoviruses (such as Ebola), bunyaviruses (like Rift Valley fever virus), and flaviviruses.[1] Its primary mechanism of action is the inhibition of viral entry into host cells, a critical first step in the viral lifecycle.[1] Studies have demonstrated the efficacy of this compound in in vivo mouse models when administered via intraperitoneal injection, showing both prophylactic and therapeutic potential in protecting against lethal viral challenges.[2][3]

Mechanism of Action

This compound is characterized as a viral entry inhibitor.[1] While the precise molecular target has not been fully elucidated, it is believed to interfere with the fusion of the viral envelope with the host cell membrane. This action prevents the release of the viral genome into the cytoplasm, thereby halting the replication process. The broad-spectrum nature of this compound suggests that it may target a conserved component or process in the entry mechanism of various enveloped viruses.

Below is a diagram illustrating the general mechanism of enveloped virus entry and the proposed site of action for this compound.

Viral_Entry_Inhibition cluster_host_cell Host Cell cluster_fusion Host_Cell_Membrane Host Cell Membrane Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral Genome Release Virus Enveloped Virus Receptor Host Cell Receptor Virus->Receptor 1. Attachment Fusion 3. Viral-Endosomal Membrane Fusion Receptor->Endosome 2. Endocytosis Fgi_106 This compound Fgi_106->Fusion Inhibits

Caption: Proposed mechanism of this compound as a viral entry inhibitor.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and formulation parameters for this compound administered via intraperitoneal injection in mice.

Table 1: In Vivo Efficacy of this compound against Zaire Ebola Virus (EBOV) in Mice

Dosage (mg/kg)Treatment ScheduleMouse StrainOutcome
0.1 - 5IP injections on days 2 and 5 post-infectionC57BL/6 or BALB/cDose-dependent decrease in mortality[4]

Table 2: Recommended Formulation for this compound Tetrahydrochloride

ComponentConcentration/RatioPurpose
This compound tetrahydrochlorideTarget concentration (e.g., 0.67 mg/mL)Active Pharmaceutical Ingredient
DMSO10% of final volumeInitial solvent
PEG30040% of final volumeVehicle
Tween-805% of final volumeSurfactant/Solubilizer
Saline45% of final volumeDiluent

This formulation yields a clear solution. The components should be mixed in the order listed.[4]

Experimental Protocols

Preparation of this compound Formulation for Injection

This protocol describes the preparation of a 1 mL working solution of this compound tetrahydrochloride.

Materials:

  • This compound tetrahydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of this compound tetrahydrochloride in DMSO (e.g., 6.7 mg/mL).

  • In a sterile microcentrifuge tube, add 100 µL of the this compound/DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the solution gently to ensure it is well-mixed and clear.

  • Protect the solution from light and store at -20°C for up to one month or -80°C for up to six months.[4]

Intraperitoneal Injection Protocol in Mice

This protocol outlines the standard procedure for administering this compound to mice via intraperitoneal injection.

Materials:

  • Prepared this compound formulation

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)[5]

  • 70% ethanol wipes

  • Appropriate personal protective equipment (PPE)

  • Mouse restraint device (optional)

Procedure:

  • Animal Restraint:

    • Grasp the mouse by the scruff of the neck using the thumb and forefinger of your non-dominant hand.

    • Secure the tail with your pinky finger of the same hand to immobilize the lower body.

    • Gently tilt the mouse to expose the abdomen, with the head pointing slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.

  • Injection Site Identification:

    • Locate the animal's lower right abdominal quadrant. This site is preferred to avoid puncturing the cecum, which is typically located on the left side, and the urinary bladder in the midline.

  • Injection:

    • Clean the injection site with a 70% ethanol wipe.

    • Using a new sterile syringe and needle for each animal, insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger slightly to ensure no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If fluid is observed, discard the syringe and prepare a new one.

    • Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg of body weight.[5]

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.

Below is a workflow diagram for the intraperitoneal injection procedure.

IP_Injection_Workflow Start Start Prepare_Fgi106 Prepare this compound Formulation Start->Prepare_Fgi106 Restrain_Mouse Restrain Mouse in Supine Position Prepare_Fgi106->Restrain_Mouse Identify_Site Identify Lower Right Abdominal Quadrant Restrain_Mouse->Identify_Site Disinfect_Site Disinfect Injection Site Identify_Site->Disinfect_Site Insert_Needle Insert Needle (15-20° angle) Disinfect_Site->Insert_Needle Aspirate Aspirate to Check Placement Insert_Needle->Aspirate Inject Inject this compound Solution Aspirate->Inject Withdraw_Needle Withdraw Needle Inject->Withdraw_Needle Monitor_Mouse Monitor Mouse for Adverse Reactions Withdraw_Needle->Monitor_Mouse End End Monitor_Mouse->End

Caption: Experimental workflow for intraperitoneal injection in mice.

References

Application Notes and Protocols: FGI-106 Solubility and Use in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FGI-106 is a small molecule compound identified as a potent broad-spectrum antiviral agent.[1][2][3] It has demonstrated significant inhibitory activity against a range of enveloped RNA viruses, including lethal hemorrhagic fever pathogens like Ebola virus, Rift Valley fever virus, and Dengue fever virus.[1][2] this compound is of particular interest to the research community for its potential in both prophylactic and therapeutic settings, acting as a viral entry inhibitor.[1][4] These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) for in vitro studies, along with protocols for its preparation and application in cell culture-based antiviral assays.

Quantitative Data Summary

Solubility of this compound

This compound is readily soluble in DMSO, which is the recommended solvent for preparing stock solutions for cell culture experiments.

CompoundSolventReported ConcentrationMolar MassNotes
This compoundDMSO10 mM470.65 g/mol Commercially available as a pre-dissolved solution[5][6]
This compoundDMSO≥ 6.7 mg/mL470.65 g/mol Used for preparing further dilutions for in vivo studies[7]
Reported Antiviral Activity (EC50)

The following table summarizes the effective concentrations (EC50) of this compound against various viruses in cell-based assays.

VirusEC50Cell LineReference
Ebola Virus (EBOV)100 nMVero E6[6]
Rift Valley Fever Virus (RVFV)800 nMVero E6[6]
Dengue Virus (DENV)400-900 nMHuh-7[6]
Hepatitis C Virus (HCV)200 nMHuh-7[6]
Human Immunodeficiency Virus (HIV-1)150 nMTZM-bl[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound powder in DMSO.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.471 mg of this compound (Molar Mass = 470.65 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the this compound powder.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] When stored at -80°C, it is recommended to use it within 6 months.[7]

G cluster_prep Stock Solution Preparation cluster_storage Storage start Start: this compound Powder weigh 1. Weigh 0.471 mg of this compound start->weigh add_dmso 2. Add 100 µL of sterile DMSO weigh->add_dmso vortex 3. Vortex until fully dissolved add_dmso->vortex result Result: 10 mM Stock Solution vortex->result aliquot 4. Aliquot into single-use vials result->aliquot store 5. Store at -80°C aliquot->store

Caption: Workflow for preparing a 10 mM this compound DMSO stock solution.

Protocol 2: General Antiviral Assay using this compound

This protocol provides a general workflow for evaluating the antiviral activity of this compound in a cell culture model. This should be adapted based on the specific virus and host cell line.

Materials:

  • Appropriate host cell line (e.g., Vero E6, Huh-7)

  • Complete cell culture medium

  • This compound DMSO stock solution (10 mM)

  • Virus stock of known titer

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Reagents for assessing viral activity (e.g., crystal violet for CPE, antibodies for immunofluorescence, or reagents for RT-qPCR)

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Prepare Drug Dilutions: On the day of the experiment, thaw the this compound stock solution and prepare a series of dilutions in cell culture medium. The final DMSO concentration in the medium should be kept constant across all wells (typically ≤ 0.5%) to avoid solvent toxicity. Include a "vehicle control" with DMSO only.

  • Pre-treatment (Optional but Recommended): Remove the old medium from the cells and add the this compound dilutions. Incubate for 1-2 hours before infection.

  • Infection: Add the virus to each well at a predetermined multiplicity of infection (MOI). Include "no virus" control wells.

  • Incubation: Incubate the plates for a period suitable for the virus replication cycle (e.g., 24-72 hours).

  • Assessment of Antiviral Activity: Evaluate the inhibitory effect of this compound. Common methods include:

    • Cytopathic Effect (CPE) Reduction Assay: Visually score the wells for virus-induced cell death or stain with crystal violet to quantify cell viability.

    • Virus Yield Reduction Assay: Collect the supernatant and titer the amount of infectious virus produced using a plaque assay or TCID50 assay.

    • Quantitative PCR (RT-qPCR): Measure the amount of viral RNA in the supernatant or cell lysate.

    • Immunofluorescence: Stain for viral antigens within the cells.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the drug concentration.

G seed 1. Seed Host Cells in 96-well plate treat 2. Treat cells with This compound dilutions seed->treat Incubate ~24h infect 3. Infect cells with virus (specific MOI) treat->infect Pre-incubate 1-2h incubate 4. Incubate for 24-72h infect->incubate assess 5. Assess Viral Inhibition (e.g., CPE, qPCR, Titer) incubate->assess analyze 6. Analyze Data (Calculate EC50) assess->analyze

Caption: General experimental workflow for an this compound antiviral assay.

Mechanism of Action and Signaling

This compound functions as a broad-spectrum viral entry inhibitor.[4] While the precise molecular target has not been fully elucidated, it is hypothesized that this compound interferes with a common host-cell pathway that is utilized by multiple, diverse viruses for entry.[1][2] This mechanism blocks the virus from successfully delivering its genetic material into the host cell, thereby preventing the initiation of replication.

G Virus Enveloped Virus Receptor Host Receptor Virus->Receptor 1. Attachment FGI106 This compound Entry Viral Entry Pathway FGI106->Entry 3. Inhibition HostCell Host Cell Receptor->Entry 2. Internalization Replication Viral Replication (Blocked) Entry->Replication 4. Genome Release

Caption: Proposed mechanism of this compound as a viral entry inhibitor.

References

Application Notes and Protocols for FGI-106 Cytotoxicity Assay in Vero E6 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGI-106 is a small molecule with demonstrated broad-spectrum antiviral activity against a range of enveloped RNA viruses, including filoviruses (such as Ebola), bunyaviruses, and flaviviruses.[1][2][3][4][5] Its primary mechanism of action is the inhibition of viral entry into host cells.[1] As with any potential therapeutic agent, evaluating its safety profile, including cytotoxicity, is a critical step in the drug development process. Vero E6 cells, a lineage of kidney epithelial cells from the African green monkey, are a widely used and accepted model for virology research and cytotoxicity studies due to their susceptibility to a wide range of viruses.[6][7][8] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in Vero E6 cells using a standard MTT assay.

Mechanism of Action: Viral Entry Inhibition

This compound is understood to interfere with the initial stages of the viral life cycle by blocking the entry of the virus into the host cell. This mechanism is advantageous as it can be effective against a broad array of viruses that share common entry pathways. The precise molecular target of this compound is not fully elucidated but is believed to involve host cell factors that are essential for viral entry.

cluster_0 Viral Entry Pathway cluster_1 This compound Inhibition Virus Enveloped Virus Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Fusion Viral-Host Membrane Fusion Endosome->Fusion 3. pH-dependent Conformational Change Release Viral Genome Release Fusion->Release 4. Release of Viral Contents FGI106 This compound FGI106->Fusion Inhibits

Caption: General mechanism of a viral entry inhibitor like this compound.

Cytotoxicity Data

The half-maximal cytotoxic concentration (CC50) is a key metric for determining the concentration of a compound that causes the death of 50% of viable cells. This value is essential for calculating the selectivity index (SI = CC50/EC50), which is a measure of a drug's therapeutic window. Researchers should determine the CC50 of this compound in Vero E6 cells experimentally. The following table is a template for presenting such data.

CompoundCell LineAssayIncubation Time (hours)CC50 (µM)Reference
This compoundVero E6MTT48User DataUser Study
This compoundVero E6LDH48User DataUser Study

Note: Users should replace "User Data" and "User Study" with their experimentally determined values and corresponding citations.

Experimental Protocols

This section provides a detailed protocol for determining the cytotoxicity of this compound in Vero E6 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.

MTT Cytotoxicity Assay Protocol

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Include a "cells only" control (no compound) and a "vehicle" control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10][11]

    • Use a reference wavelength of 630 nm to subtract background absorbance.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the CC50 value by performing a non-linear regression analysis of the dose-response curve.

Start Start Seed Seed Vero E6 Cells in 96-well Plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Prepare Prepare Serial Dilutions of this compound Incubate1->Prepare Treat Treat Cells with this compound Prepare->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data and Calculate CC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Alternative Protocol: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity.[12] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13] The amount of LDH in the supernatant is proportional to the number of lysed cells. This assay can be used as an alternative or complementary method to the MTT assay. The general steps involve treating cells with this compound as described above, then collecting the cell culture supernatant and using a commercially available LDH assay kit to measure the released LDH activity.[13][14]

References

Application Notes and Protocols for High-Throughput Screening of Fgi-106 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgi-106 is a promising broad-spectrum antiviral compound that has demonstrated efficacy against a range of enveloped RNA viruses, including Ebola, Rift Valley Fever, and Dengue Fever.[1] Its mechanism of action is believed to involve the inhibition of viral entry into host cells, though more recent evidence for its analogs suggests a potential role in targeting host cell factors involved in viral egress.[2][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify and characterize novel antiviral agents. The provided assays are designed to be robust, scalable, and suitable for identifying compounds that inhibit viral entry or other essential stages of the viral life cycle.

Data Presentation

The antiviral activity of this compound and its analogs is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral activity in in vitro assays. The cytotoxicity of the compounds is assessed by the half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a wider therapeutic window.

CompoundVirusAssay TypeCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
This compound Ebola VirusCell-basedVero E6100>50>500[1]
Rift Valley Fever VirusCell-basedVero E6800>50>62.5[1]
Dengue Fever VirusCell-basedVero E6400-900>50>55.6-125[1]
Hepatitis C Virus (HCV)Cell-basedHuh-7200>50>250[1]
HIV-1Cell-basedMT-4150>50>333[1]
Fgi-103 Ebola Virus (ZEBOV)GFP reporterVero E6100>50>500[4]
Marburg Virus (MARV)Plaque assayVero E62500>50>20[4]
Fgi-104 Ebola VirusNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

High-throughput screening for this compound analogs primarily involves cell-based assays that measure the inhibition of viral infection. Pseudotyped viral particles are often used as a safer alternative to live, pathogenic viruses, especially in a BSL-2 laboratory setting.

Pseudotyped Virus Entry Assay

This assay measures the ability of compounds to inhibit the entry of a virus into host cells. It utilizes a surrogate virus system where the envelope glycoprotein of a pathogenic virus (e.g., Ebola virus glycoprotein) is expressed on the surface of a replication-defective viral core (e.g., from a lentivirus or vesicular stomatitis virus) that carries a reporter gene, such as luciferase or green fluorescent protein (GFP).[5][6]

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Plasmids for producing pseudotyped virus (e.g., lentiviral vector with reporter gene, packaging plasmid, and plasmid encoding the viral envelope protein of interest)

  • Transfection reagent

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs library (dissolved in DMSO)

  • 384-well white, solid-bottom assay plates

  • Luciferase detection reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C with 5% CO2.

  • Compound Addition: The following day, add this compound analogs from the compound library to the cells. Typically, compounds are added in a dose-response format (e.g., 5-point, 3-fold serial dilutions). Include appropriate controls (e.g., no-drug control, positive control inhibitor). Incubate for 1 hour at 37°C.

  • Infection: Add 10 µL of pseudotyped virus supernatant to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2 to allow for viral entry and reporter gene expression.

  • Detection: Add luciferase detection reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The reduction in luminescence in the presence of the compound compared to the no-drug control indicates inhibition of viral entry.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the screened compounds to ensure that the observed antiviral activity is not due to cell death. A common method is the ATP content assay, which measures the amount of ATP present, an indicator of metabolically active cells.

Materials:

  • HEK293T cells (or the same host cell line used in the primary screen)

  • Culture medium

  • This compound analogs library

  • 384-well white, solid-bottom assay plates

  • ATP detection reagent (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells at the same density as the primary antiviral assay in 384-well plates.

  • Compound Addition: Add the this compound analogs at the same concentrations used in the primary screen.

  • Incubation: Incubate the plates for the same duration as the primary assay (48-72 hours) at 37°C with 5% CO2.

  • Detection: Add the ATP detection reagent to each well.

  • Data Acquisition: Measure the luminescence signal. A decrease in luminescence indicates cytotoxicity.

Visualizations

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Plate Preparation cluster_screening Screening cluster_readout Data Acquisition cluster_analysis Data Analysis plate Seed Host Cells in 384-well Plates incubate1 Incubate Overnight plate->incubate1 add_compounds Add this compound Analogs (Dose-Response) incubate1->add_compounds add_virus Infect with Pseudotyped Virus add_compounds->add_virus incubate2 Incubate for 48-72h add_virus->incubate2 add_reagent Add Luciferase/ATP Reagent incubate2->add_reagent read_plate Read Luminescence add_reagent->read_plate calc_ec50 Calculate EC50 (Antiviral Activity) read_plate->calc_ec50 calc_cc50 Calculate CC50 (Cytotoxicity) read_plate->calc_cc50 calc_si Determine Selectivity Index (SI) calc_ec50->calc_si calc_cc50->calc_si

Caption: High-throughput screening workflow for this compound analogs.

Proposed Signaling Pathway of this compound Analog Inhibition

While this compound is described as a viral entry inhibitor, studies on its analog Fgi-104 suggest that it may act by targeting the host protein TSG101, a key component of the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway.[3] The ESCRT pathway is crucial for the budding and release of many enveloped viruses from infected cells.[5][7] By inhibiting TSG101, this compound analogs may prevent the release of new viral particles, thus halting the spread of infection.

ESCRT_Pathway_Inhibition cluster_virus Viral Proteins cluster_host Host Cell ESCRT Pathway cluster_membrane Cell Membrane Gag Viral Gag Protein (e.g., HIV-1) TSG101 TSG101 (ESCRT-I) Gag->TSG101 recruits ESCRT_II_III ESCRT-II & ESCRT-III TSG101->ESCRT_II_III activates VPS4 Vps4 ATPase ESCRT_II_III->VPS4 recruits Budding Viral Budding VPS4->Budding mediates scission Release Virus Release Budding->Release Fgi_106 This compound Analog Fgi_106->TSG101 inhibits

Caption: Proposed inhibition of the ESCRT pathway by this compound analogs.

References

FGI-106: Application Notes and Protocols for Studying Viral Entry Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGI-106 is a small molecule inhibitor demonstrating broad-spectrum antiviral activity against a range of enveloped RNA viruses.[1] This compound has garnered significant interest within the research community for its potential as a therapeutic agent and as a tool to elucidate the intricate mechanisms of viral entry into host cells. This compound is particularly effective against hemorrhagic fever viruses such as Ebola, as well as other significant pathogens like Human Immunodeficiency Virus (HIV) and Dengue virus.[1] Its mechanism of action is believed to involve the disruption of a common host cellular pathway essential for the entry of these diverse viruses, making it a valuable instrument for virological research.[1]

These application notes provide a comprehensive overview of this compound, including its antiviral activity, proposed mechanism of action, and detailed protocols for its use in studying viral entry.

Antiviral Activity of this compound

This compound has been shown to inhibit the replication of a wide array of enveloped RNA viruses. The tables below summarize the reported half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50), and half-maximal cytotoxic concentration (CC50) values for this compound against various viruses. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50 or IC50, is also provided where data is available, indicating the therapeutic window of the compound.

Table 1: Antiviral Activity of this compound Against Various Viruses

Virus FamilyVirusEC50 (nM)IC50 (nM)CC50 (µM)Selectivity Index (SI)Cell LineReference
FiloviridaeEbola Virus100->50>500Vero E6(Aman et al., 2009)
RetroviridaeHIV-1150->50>333-(Aman et al., 2009)
FlaviviridaeDengue Virus400-900----(Aman et al., 2009)
BunyaviridaeRift Valley Fever Virus800----(Aman et al., 2009)
HantaviridaeHantaan Virus-~100--Vero E6(Smith et al., 2010)
HantaviridaeAndes Virus-~100--Vero E6(Smith et al., 2010)
NairoviridaeCrimean-Congo Hemorrhagic Fever Virus-~1000--Vero E6(Smith et al., 2010)
PeribunyaviridaeLa Crosse Virus-~1000--Vero E6(Smith et al., 2010)
FlaviviridaeHepatitis C Virus200----(Aman et al., 2009)

Note: EC50 and IC50 values can vary depending on the specific viral strain, cell line, and assay conditions used. The data presented here are compiled from published studies and should be used as a reference.

Proposed Mechanism of Action: Targeting Host-Virus Interactions

This compound is thought to exert its broad-spectrum antiviral activity by targeting a host cellular factor that is hijacked by various viruses during their entry process. Evidence suggests that this compound may interfere with the function of the Tumor Susceptibility Gene 101 (TSG101) protein. TSG101 is a key component of the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway, which plays a crucial role in endosomal sorting and the budding of many enveloped viruses.

Viral proteins, such as the p6 domain of HIV Gag and the VP40 matrix protein of Ebola virus, contain Pro-Thr/Ser-Ala-Pro (P(T/S)AP) motifs, also known as L-domains. These motifs directly interact with the UEV (ubiquitin E2 variant) domain of TSG101, effectively hijacking the ESCRT machinery to facilitate viral budding from the host cell. While primarily associated with viral egress, the ESCRT pathway is also intricately involved in the endocytic pathway, which many viruses exploit for entry. It is hypothesized that this compound binds to TSG101, disrupting its interaction with viral proteins and thereby inhibiting a critical step in the viral life cycle. This disruption could prevent the proper trafficking of viral components within the endosomal network, ultimately blocking viral entry and subsequent replication.

FGI106_Mechanism cluster_virus Enveloped Virus cluster_cell Host Cell Virus Virus Particle Endosome Endosome Virus->Endosome Endocytosis ViralProtein Viral Protein (e.g., HIV p6, Ebola VP40) [P(T/S)AP motif] TSG101 TSG101 (ESCRT-I) ViralProtein->TSG101 Hijacks ESCRT_Pathway ESCRT Pathway TSG101->ESCRT_Pathway Initiates ViralEntry Successful Viral Entry & Replication ESCRT_Pathway->ViralEntry Facilitates FGI106 This compound FGI106->TSG101 Inhibits Interaction Antiviral_Screening_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In Vivo Validation Start Compound Library HTS High-Throughput Screening (e.g., Pseudovirus Assay) Start->HTS Hits Identify 'Hits' (>90% Inhibition) HTS->Hits DoseResponse Dose-Response Assay (Determine IC50) Hits->DoseResponse Cytotoxicity Cytotoxicity Assay (Determine CC50) DoseResponse->Cytotoxicity Selectivity Calculate Selectivity Index (SI = CC50/IC50) Cytotoxicity->Selectivity Mechanism Mechanism of Action Studies (e.g., Time-of-Addition Assay) Selectivity->Mechanism AnimalModel Animal Model Studies (e.g., Mouse Model of Ebola) Mechanism->AnimalModel Efficacy Evaluate Prophylactic & Therapeutic Efficacy AnimalModel->Efficacy

References

FGI-106: A Broad-Spectrum Antiviral Tool for Virology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FGI-106 is a small molecule compound identified as a potent, broad-spectrum antiviral agent. It has demonstrated significant inhibitory activity against a wide range of enveloped RNA viruses, making it a valuable tool for virology research and preclinical drug development. This compound is particularly noted for its efficacy against viral hemorrhagic fevers, including Ebola virus, as well as other significant human pathogens such as Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), Dengue virus, and various members of the Bunyaviridae family.[1][2][3] Its mechanism of action is primarily attributed to the inhibition of viral entry into host cells, a critical first step in the viral lifecycle.[4] These application notes provide a comprehensive overview of this compound, including its antiviral activity, proposed mechanism of action, and detailed protocols for its use in virological assays.

Antiviral Activity of this compound

This compound exhibits a broad range of antiviral activity against numerous enveloped RNA viruses. The tables below summarize the quantitative data on its efficacy in various in vitro and in vivo models.

In Vitro Antiviral Efficacy

The half-maximal effective concentration (EC50) of this compound has been determined for several viruses in cell-based assays. These values represent the concentration of the compound required to inhibit viral activity by 50%.

Virus FamilyVirusCell LineEC50Reference
FiloviridaeEbola Virus (EBOV)Vero E6100 nM[3]
FlaviviridaeDengue Virus (DENV)Vero400-900 nM[3]
FlaviviridaeHepatitis C Virus (HCV)Huh-7.5200 nM[3]
RetroviridaeHIV-1-150 nM[3]
BunyaviridaeRift Valley Fever Virus (RVFV)Vero800 nM[3]

Note: The specific cell line for the HIV-1 EC50 value was not specified in the cited source.

Virus Yield Reduction in Bunyaviridae Family

This compound has shown significant efficacy in reducing the viral titers of several members of the Bunyaviridae family. The following table details the log reduction in viral plaque-forming units (PFU/mL) at a concentration of 1 µM this compound in Vero E6 cells.

Virus GenusVirusLog10 Reduction in Viral Titer (PFU/mL) at 1 µMReference
HantavirusHantaan Virus (HTNV)≥ 1.0[5]
HantavirusAndes Virus (ANDV)≥ 1.0[5]
NairovirusCrimean-Congo Hemorrhagic Fever Virus (CCHFV)Significant reduction[5]
OrthobunyavirusLa Crosse Virus (LACV)Significant reduction[5]
PhlebovirusRift Valley Fever Virus (RVFV)3.2[5]

Note: A significant reduction was noted for CCHFV and LACV, though the exact log reduction was not specified in the same manner as for the other viruses in the primary source.

Proposed Mechanism of Action

This compound is characterized as a viral entry inhibitor.[4] While its precise molecular target has not been definitively elucidated, evidence from the related compound FGI-104 suggests a mechanism involving the host protein, Tumor Susceptibility Gene 101 (TSG101).[3][6] TSG101 is a key component of the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway, which is hijacked by many enveloped viruses for budding and release from the host cell.[3][6] It is hypothesized that this compound may interfere with the interaction between viral proteins and TSG101, thereby preventing the late stages of viral egress.

G cluster_host_cell Host Cell cluster_endosome Endosome TSG101 TSG101 ESCRT ESCRT Pathway TSG101->ESCRT Initiates MVB Multivesicular Body (MVB) ESCRT->MVB Mediates sorting into Viral_Budding Viral Budding and Release MVB->Viral_Budding Facilitates Viral_Protein Viral Protein (e.g., Gag, VP40) Viral_Protein->TSG101 Hijacks FGI106 This compound FGI106->TSG101 Inhibits Interaction Enveloped_Virus Enveloped Virus Enveloped_Virus->Viral_Protein Production

Caption: Proposed mechanism of this compound via TSG101 inhibition.

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in virology research. These are generalized methods and should be optimized for specific viruses and cell lines.

Protocol 1: Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the test compound.

G A 1. Seed host cells in 96-well plates C 3. Infect cells with virus (e.g., MOI 0.1) A->C B 2. Prepare serial dilutions of this compound D 4. Add this compound dilutions to infected cells B->D C->D E 5. Incubate for viral replication cycle (24-72h) D->E F 6. Collect supernatant E->F G 7. Determine viral titer (Plaque Assay or TCID50) F->G H 8. Calculate Log Reduction G->H

Caption: Workflow for the Virus Yield Reduction Assay.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6)

  • Complete cell culture medium

  • Virus stock with a known titer

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Infection: Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI). Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the viral inoculum and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a period that allows for one to two rounds of viral replication (typically 24-72 hours, depending on the virus).

  • Harvesting: After incubation, collect the supernatant from each well.

  • Titration: Determine the viral titer in the collected supernatants using a standard plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.

  • Analysis: Compare the viral titers from the this compound-treated wells to the vehicle control wells to determine the log reduction in virus yield.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay is crucial to perform in parallel with antiviral assays to ensure that the observed antiviral effect is not due to compound-induced cell death.

Materials:

  • Host cell line (same as in the antiviral assay)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as for the antiviral assay. Incubate overnight.

  • Treatment: Add the same serial dilutions of this compound as used in the antiviral assay to the cells. Include a vehicle control and a "cells only" control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50).

Protocol 3: Time-of-Addition Assay for Viral Entry Inhibition

This assay helps to pinpoint the stage of the viral lifecycle that is inhibited by this compound.

G cluster_0 Experimental Arms A 1. Pre-treatment (this compound on cells before virus) D Infect Cells A->D B 2. Co-treatment (this compound with virus) B->D C 3. Post-treatment (this compound after virus entry) E Wash & Incubate C->E D->C F Measure Viral Replication E->F

Caption: Experimental design for a Time-of-Addition Assay.

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

  • Experimental Arms:

    • Pre-treatment: Add this compound to the cells for 1-2 hours before infection. Wash the cells, then infect.

    • Co-treatment: Add this compound and the virus to the cells at the same time.

    • Post-treatment: Infect the cells with the virus. After the adsorption/entry period (e.g., 1-2 hours), wash the cells and then add this compound.

  • Incubation: Incubate all plates for the duration of the viral replication cycle.

  • Analysis: Measure viral replication (e.g., by virus yield reduction assay or reporter gene expression). Inhibition in the pre- and co-treatment arms, but not the post-treatment arm, would strongly suggest that this compound acts as a viral entry inhibitor.

Protocol 4: In Vivo Efficacy in a Mouse Model of Ebola Virus Disease

This protocol provides a framework for evaluating the prophylactic and therapeutic efficacy of this compound in a lethal mouse model of Ebola virus infection. All work with live Ebola virus must be conducted in a BSL-4 facility.

Materials:

  • BALB/c or C57BL/6 mice

  • Mouse-adapted Ebola virus stock

  • This compound, formulated for injection (e.g., in DMSO and saline)

  • Sterile syringes and needles

  • Appropriate BSL-4 personal protective equipment and facilities

Procedure:

  • Animal Acclimation: Acclimate mice to the BSL-4 facility for at least one week prior to the experiment.

  • Prophylactic Arm:

    • Administer this compound (e.g., 0.1-5 mg/kg) via intraperitoneal (IP) injection at a specified time before viral challenge (e.g., 24 hours prior).

  • Therapeutic Arm:

    • Challenge all mice with a lethal dose of mouse-adapted Ebola virus via IP injection.

    • Administer this compound (e.g., 0.1-5 mg/kg) via IP injection at a specified time after viral challenge (e.g., 1 day post-infection).[2]

  • Control Group: Administer a vehicle control to a separate group of challenged mice.

  • Monitoring: Monitor all animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for at least 21 days.

  • Analysis: Compare the survival rates and clinical scores between the this compound-treated groups and the vehicle control group to determine the efficacy of the compound.

Conclusion

This compound is a potent and broad-spectrum antiviral compound that serves as an invaluable tool for studying the life cycles of numerous enveloped RNA viruses. Its activity as a viral entry inhibitor makes it particularly useful for dissecting the early stages of infection. The protocols provided herein offer a starting point for researchers to incorporate this compound into their virology research programs, with the potential to contribute to a deeper understanding of viral pathogenesis and the development of novel antiviral therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FGI-106 Concentration for Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of FGI-106 for its antiviral activity. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule with broad-spectrum antiviral activity against a range of enveloped RNA viruses.[1][2] It functions as a viral entry inhibitor, preventing the virus from entering and infecting host cells.[1] This mechanism of targeting a common pathway utilized by different viruses may explain its effectiveness against divergent viral families.[2]

Q2: Against which viruses has this compound shown activity?

A2: this compound has demonstrated potent and broad-spectrum inhibition of several lethal viral hemorrhagic fever pathogens, including Ebola virus, Rift Valley fever virus, and Dengue virus in cell-based assays.[2][3] It has also shown inhibitory activity against members of the Bunyaviridae family (such as Hantaan virus, Andes virus, Crimean-Congo hemorrhagic fever virus, and La Crosse virus), Hepatitis C virus (HCV), and Human Immunodeficiency Virus (HIV).[4]

Q3: What are the typical effective concentrations (EC50) of this compound in in-vitro assays?

A3: The 50% effective concentration (EC50) of this compound varies depending on the virus and the cell line used in the assay. The following table summarizes reported EC50 values.

Virus FamilyVirusCell LineEC50Reference
FiloviridaeEbola Virus (EBOV)Vero100 nMThis compound tetrahydrochloride datasheet
BunyaviridaeRift Valley Fever Virus (RVFV)Vero800 nMThis compound tetrahydrochloride datasheet
Hantaan Virus (HTNV)Vero E6~1 µM(Smith et al., 2010)
Andes Virus (ANDV)Vero E6~1 µM(Smith et al., 2010)
FlaviviridaeDengue Virus (DENV)Not Specified400-900 nMThis compound tetrahydrochloride datasheet
Hepatitis C Virus (HCV)Not Specified200 nMThis compound tetrahydrochloride datasheet
RetroviridaeHIV-1Not Specified150 nMThis compound tetrahydrochloride datasheet

Q4: How should I prepare this compound for in-vitro experiments?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (generally below 0.5%) to avoid solvent-induced cytotoxicity. For antiviral drug screening, it is recommended to keep the DMSO concentration between 0.16% and 0.625%.

Q5: How do I determine the optimal concentration of this compound for my specific experiment?

A5: The optimal concentration should be determined by performing a dose-response curve analysis. This involves testing a range of this compound concentrations against the virus in a specific cell line. From this curve, you can calculate key parameters like the EC50 (the concentration that inhibits 50% of viral activity) and the CC50 (the concentration that causes 50% cytotoxicity to the host cells). The selectivity index (SI), calculated as CC50/EC50, is a critical measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.

Troubleshooting Guides

Issue 1: High variability in antiviral assay results.
  • Possible Cause: Inconsistent cell density, viral input (Multiplicity of Infection - MOI), or drug concentration.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a uniform cell monolayer by carefully counting cells before seeding and using appropriate pipetting techniques to avoid cell clumping.

    • Virus Titration: Accurately determine the titer of your viral stock before each experiment. Use a consistent MOI for all wells in an assay.

    • Drug Dilution: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.

    • Controls: Include appropriate controls in every assay:

      • Cell Control (CC): Cells without virus or compound.

      • Virus Control (VC): Cells with virus but no compound.

      • Compound Cytotoxicity Control (CCC): Cells with the compound at each tested concentration but no virus.

Issue 2: Observed cytotoxicity at expected effective concentrations.
  • Possible Cause: The EC50 of this compound for your virus is close to its CC50 in your chosen cell line, or the compound is precipitating at higher concentrations.

  • Troubleshooting Steps:

    • Determine CC50: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo assay) to accurately determine the CC50 of this compound in your specific cell line.

    • Solubility Check: Visually inspect the drug dilutions under a microscope for any signs of precipitation. If precipitation is observed, consider using a lower stock concentration or a different solvent system if compatible.

    • Select a Different Cell Line: Different cell lines can have varying sensitivities to both viral infection and drug toxicity. Testing in an alternative cell line may yield a better therapeutic window.

Issue 3: No significant antiviral activity observed.
  • Possible Cause: The concentration range tested is too low, the virus is resistant to the compound, or there are issues with the assay setup.

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a broader range of this compound concentrations, extending to higher concentrations (while monitoring for cytotoxicity).

    • Positive Control: Include a known antiviral compound for your specific virus as a positive control to validate the assay system.

    • Assay Timing: The timing of drug addition can be critical. For a viral entry inhibitor like this compound, it should be added to the cells before or at the same time as the virus.

    • Virus Integrity: Ensure your virus stock is viable and has not been subjected to excessive freeze-thaw cycles.

Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Test (PRNT)

This assay measures the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

  • Confluent monolayer of a susceptible cell line (e.g., Vero E6 cells) in 6-well plates.

  • This compound stock solution.

  • Virus stock of known titer.

  • Cell culture medium.

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding: Seed the 6-well plates with the appropriate cell line to achieve a confluent monolayer on the day of infection.

  • Serial Dilutions of this compound: Prepare a series of two-fold dilutions of this compound in cell culture medium.

  • Virus-Drug Incubation: Mix a constant amount of virus (e.g., 100 plaque-forming units, PFU) with each dilution of this compound and incubate at 37°C for 1 hour.

  • Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-drug mixtures.

  • Adsorption: Incubate the plates at 37°C for 1 hour to allow the virus to adsorb to the cells.

  • Overlay: Gently remove the inoculum and overlay the cell monolayer with the overlay medium. This semi-solid medium restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C for a period appropriate for plaque development (this can range from 2 to 10 days depending on the virus).

  • Staining and Counting: Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). Plot the percentage of inhibition against the drug concentration to determine the EC50.

Protocol 2: Virus Yield Reduction Assay

This assay measures the effect of this compound on the amount of infectious virus produced by infected cells.

Materials:

  • Confluent monolayer of a susceptible cell line in 24-well plates.

  • This compound stock solution.

  • Virus stock.

  • Cell culture medium.

Procedure:

  • Cell Seeding: Seed 24-well plates with the appropriate cell line to achieve a confluent monolayer on the day of infection.

  • Drug Treatment: Treat the cell monolayers with various concentrations of this compound for a predetermined time (e.g., 1-2 hours) before infection.

  • Infection: Infect the cells with the virus at a specific MOI (e.g., 0.1).

  • Incubation: Incubate the plates at 37°C for a period that allows for at least one round of viral replication (e.g., 24-48 hours).

  • Harvesting Supernatant: At the end of the incubation period, collect the cell culture supernatant from each well.

  • Virus Titration: Determine the viral titer in each supernatant sample using a standard plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: Calculate the reduction in viral titer for each this compound concentration compared to the virus control. Plot the log reduction in viral titer against the drug concentration to determine the EC50.

Visualizations

Experimental_Workflow_for_Antiviral_Assay cluster_preparation Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Prepare Cell Culture infection Infect Cells with Virus + Treat with this compound prep_cells->infection prep_drug Prepare this compound Dilutions prep_drug->infection prep_virus Prepare Virus Inoculum prep_virus->infection incubation Incubate for Viral Replication infection->incubation quantification Quantify Viral Activity (Plaque Assay / Yield Reduction) incubation->quantification cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) incubation->cytotoxicity data_analysis Data Analysis (EC50, CC50, SI) quantification->data_analysis cytotoxicity->data_analysis Viral_Entry_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell_membrane Host Cell Membrane cluster_intracellular Intracellular virus Enveloped Virus receptor Host Cell Receptor virus->receptor 1. Attachment fgi106 This compound fgi106->virus Inhibits Entry fgi106->receptor endosome Endosome receptor->endosome 2. Endocytosis uncoating Viral Uncoating & Genome Release endosome->uncoating 3. pH-dependent Fusion replication Viral Replication uncoating->replication

References

Technical Support Center: FGI-106 and Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the broad-spectrum antiviral agent FGI-106. The focus of this resource is to address and mitigate potential cytotoxicity in cell culture experiments.

Troubleshooting Guide: Managing this compound Cytotoxicity

High levels of cytotoxicity can interfere with the interpretation of antiviral efficacy studies. The following table outlines common issues, their potential causes, and recommended solutions when encountering unexpected cell death in this compound-treated cultures.

Problem Possible Cause Solution
High cell death observed at expected therapeutic concentrations. Cell line hypersensitivity to this compound.- Determine the 50% cytotoxic concentration (CC50) for your specific cell line. - If the therapeutic window is too narrow, consider using a more resistant cell line. - Reduce the concentration of this compound to the lowest effective dose.
Inconsistent cytotoxicity results between experiments. - Variation in cell density at the time of treatment. - Inconsistent incubation times. - Contamination of cell cultures.- Ensure consistent cell seeding density across all experiments. - Standardize the duration of this compound exposure. - Regularly screen for and eliminate mycoplasma and other contaminants.
Precipitation of this compound in culture medium. - Poor solubility of the compound at the desired concentration. - Interaction with media components.- Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) before each experiment. - Do not exceed the recommended final solvent concentration in the culture medium (typically <0.5%). - Test for solubility in different serum-free media formulations.
Observed cytotoxicity does not correlate with antiviral activity. Off-target effects of this compound.- Investigate potential off-target signaling pathways affected by this compound in your cell model. - Consider co-treatment with cytoprotective agents if the off-target effect is known.

Example Cytotoxicity Data for this compound (Hypothetical)

The following table provides hypothetical 50% cytotoxic concentration (CC50) values for this compound in various cell lines to illustrate the importance of determining cell-line specific toxicity.

Cell LineCell TypeHypothetical CC50 (µM)
Vero E6Monkey Kidney Epithelial> 100
Huh-7Human Hepatoma75
A549Human Lung Carcinoma50
HEK293Human Embryonic Kidney85

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a broad-spectrum antiviral compound that is understood to inhibit the entry of enveloped RNA viruses into host cells.[1] It is believed to interfere with a common pathway utilized by various viruses for cell entry.[2]

Q2: At what concentration should I start my antiviral assays with this compound?

A2: It is recommended to perform a dose-response curve to determine both the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) for your specific virus and cell line. A good starting point for many cell lines is a concentration range of 0.1 µM to 10 µM.[2]

Q3: How can I calculate the selectivity index (SI) of this compound?

A3: The selectivity index is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the drug is effective and the concentration at which it becomes toxic to the cells.

Q4: What are the best practices for solubilizing and storing this compound?

A4: this compound is typically dissolved in a high-quality, sterile solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (generally below 0.5%).

Experimental Protocols

Accurate assessment of cytotoxicity is fundamental to any antiviral drug discovery program. Below are detailed protocols for three common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Appropriate cell line and culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

Materials:

  • 96-well cell culture plates

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • Appropriate cell line and culture medium

  • Lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and incubate for the desired duration. Include untreated controls and a maximum LDH release control (cells treated with lysis buffer).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum release control.

Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • 96-well cell culture plates

  • This compound

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • Appropriate cell line and culture medium

  • PBS

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Expose the cells to various concentrations of this compound for the desired time period.

  • Remove the treatment medium and incubate the cells with the Neutral Red solution for 2-3 hours at 37°C.

  • Remove the Neutral Red solution and wash the cells with PBS.

  • Add 150 µL of the destain solution to each well and incubate with gentle shaking for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.

  • Determine cell viability as a percentage of the dye uptake in untreated control cells.

Visualizations

Experimental Workflow for Assessing and Mitigating Cytotoxicity

experimental_workflow A Start: Cell Seeding B Dose-Response Treatment (this compound) A->B C Incubation (24-72h) B->C D Cytotoxicity Assay (e.g., MTT, LDH, NR) C->D E Data Analysis: Calculate CC50 D->E F Is CC50 >> EC50? E->F G Proceed with Antiviral Assays F->G Yes H Troubleshoot & Optimize F->H No I Modify Treatment: - Lower Concentration - Shorter Exposure H->I J Change Cell Line H->J I->B J->A

Caption: Workflow for evaluating and addressing this compound cytotoxicity.

Hypothetical Signaling Pathway of Drug-Induced Cytotoxicity

signaling_pathway FGI106 This compound OffTarget Off-Target Interaction FGI106->OffTarget Stress Cellular Stress (e.g., Oxidative Stress) OffTarget->Stress MAPK MAPK Pathway Activation (JNK, p38) Stress->MAPK Mitochondria Mitochondrial Dysfunction Stress->Mitochondria MAPK->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential mechanism of this compound off-target cytotoxicity.

References

FGI-106 Technical Support Center: Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage conditions for FGI-106. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature for this compound depends on its form. For this compound in its solid (powder) form, it should be stored at -20°C.[1][2] When dissolved in a solvent, the stock solution should be stored at -80°C.[1][3]

Q2: How long can I store this compound?

A2: For long-term storage of several months to years, this compound powder should be kept at -20°C.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] For short-term storage of a few days to weeks, the powder can be stored at 0-4°C.[2]

Q3: What are the recommended solvents for this compound?

A3: this compound can be dissolved in dimethyl sulfoxide (DMSO).[4] The tetrahydrochloride salt form of this compound generally exhibits enhanced water solubility and stability.[5]

Q4: How should I handle this compound to ensure stability?

A4: To maintain stability, it is important to prevent repeated freeze-thaw cycles of stock solutions; it is recommended to aliquot the solution after preparation.[3] The compound should also be protected from direct sunlight.[1] When handling the powder, avoid dust and aerosol formation and use in a well-ventilated area.[1]

Q5: Is there a difference in stability between the free base and the salt form of this compound?

A5: Yes, the salt form, this compound tetrahydrochloride, is noted to have enhanced water solubility and stability compared to the free base form.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or inconsistent compound activity in experiments. Improper storage leading to degradation.Verify that the compound has been stored at the correct temperatures (-20°C for powder, -80°C for solutions) and within the recommended timeframe.[1][2][3] Prepare fresh stock solutions from powder if degradation is suspected.
Multiple freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[3]
Exposure to light.Store this compound, both in powder and solution form, protected from light.[1]
Difficulty dissolving the compound. Use of an inappropriate solvent.Use DMSO to prepare stock solutions.[4] For aqueous solutions, consider using the more water-soluble tetrahydrochloride salt form.[5]
The compound has precipitated out of solution.Gently warm the solution and vortex to redissolve. If precipitation persists, prepare a fresh solution. Ensure the storage temperature for solutions is maintained at -80°C to minimize precipitation.[3]
Visible changes in the powder (e.g., color change, clumping). Absorption of moisture or degradation.Store the powder in a tightly sealed container in a dry environment.[1][2] If physical changes are observed, it is recommended to use a fresh batch of the compound.

Data Presentation: Storage Conditions Summary

Form Storage Temperature Duration Additional Notes
Powder (Solid) -20°CLong-term (months to years)[2]Keep container tightly sealed and in a well-ventilated area.[1]
0 - 4°CShort-term (days to weeks)[2]Protect from light.[1]
In Solvent (Stock Solution) -80°CUp to 6 months[3]Aliquot to avoid repeated freeze-thaw cycles.[3]
-20°CUp to 1 month[3]Sealed storage, away from moisture.[3]

Experimental Protocols

General Protocol for Preparation of this compound Stock Solution

This protocol is a general guideline. Researchers should adapt it to their specific experimental needs.

  • Pre-dissolution Preparation:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into single-use, light-protected (e.g., amber) sterile vials.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

Visualizations

Logical Workflow for this compound Handling and Storage

FGI106_Handling_Workflow cluster_receipt Receiving Compound cluster_storage_powder Powder Storage cluster_prep Solution Preparation cluster_storage_solution Solution Storage cluster_use Experimental Use Receive Receive this compound Powder StorePowder Store at -20°C (Long-term) Receive->StorePowder Long-term ShortTermPowder Store at 0-4°C (Short-term) Receive->ShortTermPowder Short-term Prep Prepare Stock Solution (e.g., in DMSO) StorePowder->Prep ShortTermPowder->Prep Aliquot Aliquot into Single-Use Vials Prep->Aliquot StoreSolution Store at -80°C (Up to 6 months) Aliquot->StoreSolution Long-term ShortTermSolution Store at -20°C (Up to 1 month) Aliquot->ShortTermSolution Short-term Use Use in Experiment StoreSolution->Use ShortTermSolution->Use

Caption: Workflow for proper handling and storage of this compound.

Decision Tree for this compound Troubleshooting

FGI106_Troubleshooting Start Inconsistent Experimental Results? CheckStorage Verify Storage Conditions (Temp & Duration) Start->CheckStorage CheckFT Check for Multiple Freeze-Thaw Cycles Start->CheckFT CheckLight Assess Light Exposure Start->CheckLight IncorrectStorage Incorrect Storage CheckStorage->IncorrectStorage Yes Solution1 Prepare Fresh Stock Solution MultipleFT Multiple Freeze-Thaws CheckFT->MultipleFT Yes Solution2 Aliquot New Stock Solution LightExposure Exposed to Light CheckLight->LightExposure Yes Solution3 Store in Light-Protected Vials IncorrectStorage->Solution1 Action MultipleFT->Solution2 Action LightExposure->Solution3 Action

References

Technical Support Center: FGI-106 EC50 Determination for Novel Viruses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the 50% effective concentration (EC50) of FGI-106 against a new virus. This compound is a broad-spectrum antiviral compound that has demonstrated activity against a range of enveloped RNA viruses by inhibiting viral entry into host cells.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule, broad-spectrum antiviral drug candidate.[4][5] It has shown efficacy against several enveloped RNA viruses, including Ebola virus, Dengue virus, and members of the Bunyaviridae family.[1][2][3][4][5] The primary mechanism of action of this compound is the inhibition of viral entry into the host cell.[1] This prevents the virus from initiating replication and spreading infection.

Q2: What is EC50 and why is it important to determine?

A2: The 50% effective concentration (EC50) is the concentration of a drug that inhibits 50% of the viral replication in a cell-based assay.[6] Determining the EC50 is a critical step in antiviral drug development as it quantifies the potency of the compound against a specific virus. This value, in conjunction with the 50% cytotoxic concentration (CC50), is used to calculate the selectivity index (SI = CC50/EC50), which is a measure of the drug's therapeutic window. A higher SI value is desirable, indicating that the drug is effective at concentrations well below those that are toxic to host cells.

Q3: What type of assay is used to determine the EC50 of this compound?

A3: A cell-based assay is the standard method for determining the EC50 of antiviral compounds like this compound.[6] This typically involves infecting a susceptible cell line with the virus in the presence of varying concentrations of the drug. The extent of viral replication is then measured to determine the inhibitory effect of the compound. Common readouts for these assays include plaque reduction assays, cytopathic effect (CPE) inhibition assays, or quantification of viral antigens or nucleic acids.[6][7]

Q4: How do I select an appropriate cell line for my new virus?

A4: The choice of cell line is crucial for a successful EC50 determination. The selected cell line must be susceptible and permissive to the new virus, meaning the virus can enter the cells and replicate efficiently.[1] Ideally, the cell line should be relevant to the virus's natural tropism (e.g., using neuronal cell lines for a neurotropic virus).[8] For initial screening, commonly used and well-characterized cell lines such as Vero E6, Huh-7, or HEK293 cells can be tested for their permissiveness to the new virus.[9]

Q5: What safety precautions should I take when working with a new virus?

A5: Working with new or uncharacterized viruses requires strict adherence to biosafety protocols. The appropriate Biosafety Level (BSL) must be determined based on the potential risk of the virus. All experimental work should be conducted in a certified biosafety cabinet within a facility that meets the required BSL standards. Appropriate personal protective equipment (PPE) must be worn at all times.

Experimental Protocols

I. Cell Line Selection and Maintenance
  • Cell Line Selection: Choose a panel of cell lines potentially susceptible to the new virus (e.g., Vero E6, Huh-7, A549).

  • Cell Culture: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Subculture the cells regularly to maintain them in the exponential growth phase. Ensure cell viability is consistently high (>95%) before use in assays.

II. Virus Stock Preparation and Titration
  • Virus Propagation: Infect a confluent monolayer of the selected permissive cell line with the new virus.

  • Harvesting: Once significant cytopathic effect (CPE) is observed, harvest the virus-containing supernatant.

  • Clarification: Centrifuge the supernatant at a low speed to remove cell debris.

  • Aliquoting and Storage: Aliquot the clarified virus stock and store it at -80°C.

  • Virus Titration: Determine the infectious virus titer of your stock. Two common methods are the Tissue Culture Infectious Dose 50 (TCID50) assay and the plaque assay.[2][3][4]

    • TCID50 Assay Protocol:

      • Seed a 96-well plate with the permissive cell line.

      • Prepare ten-fold serial dilutions of the virus stock.

      • Infect the cells with each dilution in replicate wells.

      • Incubate for a period sufficient to observe CPE.

      • Score each well for the presence or absence of CPE.

      • Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.[3]

III. Cytotoxicity Assay (CC50 Determination)
  • Cell Seeding: Seed the selected cell line in a 96-well plate at a predetermined density.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Add the diluted this compound to the cells. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Incubation: Incubate the plate for the same duration as the planned EC50 assay.

  • Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS, or a CellTiter-Glo assay.

  • CC50 Calculation: Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.

IV. Antiviral Assay (EC50 Determination)
  • Cell Seeding: Seed the permissive cell line in a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound and add them to the wells.

  • Infection: Infect the cells with the new virus at a predetermined multiplicity of infection (MOI). Include a virus-only control and a cell-only control.

  • Incubation: Incubate the plate for a period that allows for robust viral replication but minimizes cell death due to CPE in the virus-only control wells.

  • Quantification of Viral Replication: Measure the extent of viral replication. This can be done through various methods:

    • Plaque Reduction Assay: For plaque-forming viruses, this involves overlaying the infected cells with a semi-solid medium and staining to visualize and count plaques.[10]

    • CPE Inhibition Assay: Visually score the inhibition of CPE or use a cell viability assay to quantify the protective effect of the compound.

    • Viral Antigen Quantification: Use methods like ELISA or immunofluorescence to quantify the amount of a specific viral protein.[7]

    • Viral RNA/DNA Quantification: Use quantitative real-time PCR (qRT-PCR) to measure the amount of viral genetic material.

  • EC50 Calculation: Plot the percentage of inhibition of viral replication against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the EC50 value.[10]

Data Presentation

Table 1: Cytotoxicity and Antiviral Activity of this compound against a New Virus

ParameterValue
Cell Line Used [e.g., Vero E6]
Virus Titer (TCID50/mL) [Insert Value]
Multiplicity of Infection (MOI) [Insert Value]
CC50 (µM) [Insert Value]
EC50 (µM) [Insert Value]
Selectivity Index (SI = CC50/EC50) [Calculated Value]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.
No viral replication in control wells - Low virus titer- Cell line is not permissive- Inactivated virus stock- Re-titrate the virus stock.- Test a different cell line.- Use a fresh aliquot of the virus stock.
High background in cell viability assays - Contamination (bacterial or fungal)- Compound precipitation- Check cell cultures for contamination.- Ensure the compound is fully dissolved in the vehicle before further dilution.
EC50 value is not reproducible - Inconsistent MOI- Variation in incubation time- Cell passage number- Use a consistent and accurately determined virus titer for calculating MOI.- Standardize the incubation period for all experiments.- Use cells within a consistent and low passage number range.[6]
Compound appears toxic at all concentrations - Compound is highly cytotoxic to the chosen cell line- Error in compound dilution- Select a more resistant cell line if possible.- Double-check all dilution calculations and preparation steps.

Visualizations

Viral_Entry_Inhibition General Pathway of Enveloped Virus Entry and Inhibition by this compound cluster_virus Enveloped Virus cluster_cell Host Cell Virus Virus Host Cell Receptor Host Cell Receptor Virus->Host Cell Receptor 1. Attachment Viral Glycoproteins Viral Glycoproteins Endosome Endosome Host Cell Receptor->Endosome 2. Endocytosis Viral Replication Viral Replication Endosome->Viral Replication 3. Fusion & Uncoating This compound This compound This compound->Endosome Inhibits Fusion

Caption: General pathway of enveloped virus entry and inhibition by this compound.

EC50_Workflow Experimental Workflow for EC50 Determination cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Select Cell Line Select Cell Line Prepare Virus Stock Prepare Virus Stock Select Cell Line->Prepare Virus Stock Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Select Cell Line->Cytotoxicity Assay (CC50) Titrate Virus Titrate Virus Prepare Virus Stock->Titrate Virus Antiviral Assay (EC50) Antiviral Assay (EC50) Titrate Virus->Antiviral Assay (EC50) Calculate CC50 Calculate CC50 Cytotoxicity Assay (CC50)->Calculate CC50 Calculate EC50 Calculate EC50 Antiviral Assay (EC50)->Calculate EC50 Calculate Selectivity Index Calculate Selectivity Index Calculate CC50->Calculate Selectivity Index Calculate EC50->Calculate Selectivity Index

Caption: Experimental workflow for EC50 determination.

References

FGI-106 Technical Support Center: Addressing Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing FGI-106, a broad-spectrum antiviral agent. The following resources are designed to address common challenges and sources of variability in experimental results.

Troubleshooting Guide

This guide is intended to help researchers identify and resolve common issues encountered during in vitro and in vivo experiments with this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Antiviral Activity (High EC50 Variability) 1. This compound Stock Solution Degradation: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. 2. Cell Line Variability: Different cell lines can have varying levels of host factors required for this compound activity.[1] 3. Viral Titer Inconsistency: Inaccurate or inconsistent viral titers used in assays will lead to variable results. 4. Assay Method Differences: Variations in incubation times, MOI (multiplicity of infection), and readout methods can significantly impact results.[1]1. Stock Solution: Prepare fresh stock solutions in DMSO. Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C. 2. Cell Line Consistency: Use a consistent cell line and passage number for all related experiments. If changing cell lines, re-validate the EC50. 3. Viral Titer Standardization: Accurately titer viral stocks before each experiment using a standard method (e.g., plaque assay or TCID50). 4. Standardized Protocol: Adhere to a strictly standardized experimental protocol.
High Cytotoxicity Observed 1. This compound Concentration Too High: The concentration of this compound may be exceeding the toxic threshold for the specific cell line used. 2. DMSO Concentration: High concentrations of DMSO in the final culture medium can be toxic to cells. 3. Cell Health: Poor cell health or high passage number can increase sensitivity to cytotoxic effects.1. Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration) for your specific cell line. Use this compound at concentrations well below the CC50 for antiviral assays. 2. Control DMSO Concentration: Ensure the final concentration of DMSO in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%). 3. Maintain Healthy Cultures: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
No or Low Antiviral Activity 1. Inactive Compound: The this compound compound may have degraded. 2. Sub-optimal Assay Conditions: The chosen cell line or viral strain may not be susceptible to this compound's mechanism of action. 3. Incorrect Assay Timing: As a viral entry inhibitor, this compound is most effective when present before or during viral inoculation.1. Verify Compound Activity: Test the compound on a sensitive positive control virus and cell line. 2. Assay Optimization: Review literature for appropriate cell lines and viral strains for this compound studies.[2][3][4] 3. Timing of Addition: Ensure this compound is added to the cells prior to or at the time of viral infection.
Inconsistent In Vivo Efficacy 1. Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion among individual animals. 2. Route of Administration: The route of administration (e.g., intraperitoneal, oral) can significantly impact bioavailability. 3. Timing of Treatment: The therapeutic window for this compound is critical; efficacy may be reduced if treatment is delayed.[2][5]1. Standardize Animal Models: Use animals of the same age, sex, and genetic background. 2. Consistent Administration: Use a consistent and appropriate route of administration based on established protocols.[2][5] 3. Optimize Treatment Timing: Initiate treatment at a consistent time point relative to viral challenge, as early as possible.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a broad-spectrum antiviral drug that functions as a viral entry inhibitor.[6] It is believed to interfere with a common pathway utilized by various enveloped RNA viruses, thereby blocking the initial stages of infection.[2][5] The precise host or viral protein target has not been definitively elucidated, but its broad activity suggests it may target a conserved host factor involved in viral entry.[5]

Q2: Which viruses are known to be inhibited by this compound?

A2: this compound has demonstrated activity against a range of enveloped RNA viruses, including filoviruses (Ebola virus, Marburg virus), bunyaviruses (Hantaan virus, Rift Valley fever virus, Crimean-Congo hemorrhagic fever virus, La Crosse virus), and flaviviruses (Dengue virus).[2][3][4][6]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. To maintain its stability, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What are the typical effective concentrations (EC50) of this compound?

A4: The EC50 of this compound can vary depending on the virus, cell line, and assay conditions. The table below summarizes some reported EC50 values.

Data Presentation: In Vitro Efficacy of this compound

VirusCell LineEC50Reference
Ebola Virus (Zaire)Vero E6~100 nM--INVALID-LINK--
Rift Valley Fever VirusVero~800 nM--INVALID-LINK--
Dengue VirusHuh-7~400-900 nM--INVALID-LINK--
Hantaan VirusVero E6<0.1 µM--INVALID-LINK--
Andes VirusVero E6<0.1 µM--INVALID-LINK--
Crimean-Congo Hemorrhagic Fever VirusVero E6~0.1 µM--INVALID-LINK--
La Crosse VirusVero E6~1 µM--INVALID-LINK--

Experimental Protocols

General Protocol for In Vitro Antiviral Activity Assay

This protocol provides a general framework for assessing the antiviral efficacy of this compound. Specific parameters such as cell density, virus MOI, and incubation times should be optimized for each specific virus-cell system.

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Pre-treatment: When cells are confluent, remove the culture medium and add the this compound dilutions and vehicle control to the respective wells. Incubate for 1-2 hours at 37°C.

  • Viral Infection: Add the virus at a pre-determined Multiplicity of Infection (MOI) to all wells except for the uninfected control wells.

  • Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 24-72 hours).

  • Quantification of Viral Activity: Assess the antiviral effect using a suitable method:

    • Plaque Reduction Assay: Overlay cells with a semi-solid medium after infection. After incubation, stain the cells to visualize and count plaques.

    • Yield Reduction Assay: Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.

    • Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter gene expression.

    • qRT-PCR: Extract viral RNA and quantify the viral load.

  • Cytotoxicity Assessment: In a parallel plate without virus, perform a cytotoxicity assay (e.g., MTS, CellTiter-Glo) with the same concentrations of this compound to determine the CC50.

  • Data Analysis: Calculate the EC50 (50% effective concentration) and CC50 from the dose-response curves. Determine the Selectivity Index (SI = CC50/EC50).

Visualizations

Caption: Proposed mechanism of this compound as a viral entry inhibitor.

FGI106_Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Infection cluster_analysis Data Analysis Seed_Cells 1. Seed Host Cells (96-well plate) Prepare_Compound 2. Prepare this compound Serial Dilutions Pretreat 3. Pretreat Cells with this compound Prepare_Compound->Pretreat Infect 4. Infect with Virus (Defined MOI) Pretreat->Infect Incubate 5. Incubate (24-72 hours) Infect->Incubate Quantify 6. Quantify Viral Inhibition (e.g., Plaque Assay, qRT-PCR) Incubate->Quantify Calculate 7. Calculate EC50 & SI Quantify->Calculate Cytotoxicity Parallel Plate: Cytotoxicity Assay (CC50) Cytotoxicity->Calculate

Caption: General workflow for in vitro this compound antiviral assays.

References

Technical Support Center: Optimizing the Therapeutic Profile of Fgi-106

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for improving the therapeutic index of Fgi-106, a promising broad-spectrum antiviral agent. The following resources, including troubleshooting guides and frequently asked questions (FAQs), are designed to address common challenges encountered during preclinical and translational research.

Understanding the Therapeutic Index of this compound

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher TI indicates a wider margin of safety. For this compound, which has demonstrated significant efficacy against a range of enveloped RNA viruses, including Ebola, Marburg, and various bunyaviruses, optimizing its TI is paramount for its clinical advancement.[1][2][3][4][5]

Key Efficacy Data for this compound:

Virus TargetEffective Concentration (EC₅₀/EC₉₀)Animal Model EfficacyCitation
Ebola Virus (EBOV)EC₅₀: 100 nMComplete protection in mice with a single dose post-infection[1][6][7][8]
Marburg Virus (MARV)Not specifiedProtection in mouse models[6]
Rift Valley Fever Virus (RVFV)EC₉₀: 0.6 µMDelayed onset of infection and enhanced survival in mice[3][9]
Dengue Virus (DENV)EC₅₀: 400-900 nMNot specified[7][8]
Hantaan Virus (HTNV)Not specifiedSignificant reduction in viral titers in cell-based assays[3][9]
Andes Virus (ANDV)Not specifiedSignificant reduction in viral titers in cell-based assays[3][9]
Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Not specifiedSubstantial antiviral activity in cell-based assays[3][9]
La Crosse Virus (LACV)Not specifiedSubstantial antiviral activity in cell-based assays[3][9]
Hepatitis C Virus (HCV)EC₅₀: 200 nMNot specified[7][8]
Human Immunodeficiency Virus (HIV-1)EC₅₀: 150 nMNot specified[7][8]

Troubleshooting Guide for Preclinical this compound Experiments

This guide addresses potential issues that may arise during the preclinical evaluation of this compound and offers strategies for resolution.

Problem Potential Cause Troubleshooting Steps
High in vitro cytotoxicity observed at effective antiviral concentrations. - Off-target effects of this compound. - Poor solubility leading to aggregation and non-specific toxicity. - Sensitivity of the cell line used.- Confirm solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before dilution in culture medium. - Test in multiple cell lines: Compare cytotoxicity across a panel of relevant cell lines to identify cell-type specific effects. - Consider formulation strategies: Explore the use of solubility enhancers or drug delivery systems (e.g., liposomes, nanoparticles) to improve the compound's profile.
Inconsistent antiviral efficacy in vivo. - Suboptimal pharmacokinetic properties (e.g., rapid metabolism, poor bioavailability). - Inadequate dosing regimen. - Issues with the animal model of infection.- Conduct pharmacokinetic studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected animal model. - Optimize dosing: Based on PK data, adjust the dose, frequency, and route of administration to maintain therapeutic concentrations at the site of infection. - Validate the infection model: Ensure the viral challenge is consistent and results in a reproducible disease course.
Unexpected toxicity observed in animal models (e.g., weight loss, organ damage). - On-target toxicity in vital organs. - Off-target toxicity. - Vehicle-related toxicity.- Perform dose-range finding studies: To identify the maximum tolerated dose (MTD) and establish a preliminary toxicity profile. - Conduct histopathological analysis: Examine key organs (liver, kidney, spleen, etc.) for signs of toxicity. - Include a vehicle control group: To differentiate between compound- and vehicle-induced effects. - Consider targeted delivery: Encapsulate this compound in a delivery system designed to accumulate in infected tissues, thereby reducing systemic exposure.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might this relate to its therapeutic index?

A1: this compound is a broad-spectrum antiviral that functions by inhibiting viral entry into host cells.[10] This mechanism is advantageous as it targets an early stage of the viral life cycle. The therapeutic index may be influenced by how selectively this compound interacts with viral targets versus host cell components involved in endocytosis or membrane fusion. A high degree of selectivity for viral processes would likely result in a wider therapeutic window.

Q2: How can we improve the therapeutic index of this compound?

A2: Several strategies can be employed to enhance the therapeutic index of this compound:

  • Formulation and Drug Delivery: Encapsulating this compound in nanocarriers such as liposomes or polymeric nanoparticles can improve its solubility, stability, and pharmacokinetic profile. Targeted delivery systems can further enhance efficacy by concentrating the drug at the site of infection, thereby reducing systemic toxicity.

  • Structural Modification: Medicinal chemistry efforts can be directed towards synthesizing analogs of this compound. The goal would be to identify derivatives with improved potency against viral targets and reduced affinity for host cell off-targets, leading to a better safety profile.

  • Combination Therapy: Combining this compound with another antiviral agent that has a different mechanism of action could allow for lower, less toxic doses of each drug to be used while achieving a synergistic or additive antiviral effect.

Q3: What are the key steps in determining the therapeutic index of this compound in our laboratory?

A3: Establishing the therapeutic index involves a series of in vitro and in vivo experiments:

  • In Vitro Efficacy and Cytotoxicity:

    • Determine the 50% effective concentration (EC₅₀) of this compound against the target virus in a relevant cell line.

    • Determine the 50% cytotoxic concentration (CC₅₀) in the same cell line.

    • Calculate the in vitro selectivity index (SI = CC₅₀ / EC₅₀). A higher SI is desirable.

  • In Vivo Efficacy Studies:

    • Using a validated animal model of infection, conduct dose-response studies to identify the 50% effective dose (ED₅₀) that provides a desired level of protection (e.g., reduction in viral load, increased survival).

  • In Vivo Toxicity Studies:

    • Perform acute toxicity studies to determine the median lethal dose (LD₅₀).

    • Conduct repeat-dose toxicity studies to identify the no-observed-adverse-effect level (NOAEL) and characterize any target organ toxicities.

  • Therapeutic Index Calculation:

    • Calculate the therapeutic index (TI = LD₅₀ / ED₅₀ or TI = NOAEL / ED₅₀).

Q4: What experimental models are most appropriate for evaluating the improved therapeutic index of a modified this compound formulation?

A4: The choice of experimental model is critical and should be guided by the specific viral indication. For viruses like Ebola and Marburg, lethal mouse models are well-established and have been used to demonstrate the efficacy of the parent this compound compound.[1][6] When evaluating a new formulation, it is essential to first characterize its pharmacokinetics and biodistribution in healthy animals to ensure the delivery system is performing as expected. Subsequently, efficacy and toxicity studies should be conducted in the relevant infection model, comparing the improved formulation directly against the unmodified this compound.

Experimental Protocols & Visualizations

General Workflow for Evaluating and Improving Therapeutic Index

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Optimization Strategies A Determine EC50 (Efficacy) C Calculate Selectivity Index (SI = CC50 / EC50) A->C B Determine CC50 (Cytotoxicity) B->C D Determine ED50 (Efficacy in Animal Model) C->D Proceed if SI is favorable F Calculate Therapeutic Index (TI = LD50 / ED50) D->F E Determine LD50/NOAEL (Toxicity in Animal Model) E->F G Formulation / Drug Delivery F->G If TI is narrow H Structural Modification (Analogs) F->H If TI is narrow I Combination Therapy F->I If TI is narrow G->A Re-evaluate H->A Re-evaluate I->A Re-evaluate

Caption: Workflow for assessing and improving the therapeutic index.

Signaling Pathway: this compound Mechanism of Action

G cluster_0 Host Cell Receptor Host Cell Receptor Endosome Endosome Receptor->Endosome Endocytosis Replication Viral Replication Endosome->Replication Viral Genome Release Nucleus Nucleus Replication->Nucleus Integration/Transcription Virus Enveloped RNA Virus Virus->Receptor 1. Attachment Fgi106 This compound Fgi106->Endosome 2. Inhibition of Entry/Fusion

References

FGI-106 In Vivo Efficacy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FGI-106, a broad-spectrum antiviral agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the in vivo efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small-molecule, broad-spectrum antiviral drug candidate with demonstrated activity against a range of enveloped RNA viruses, including Ebola, Dengue, Rift Valley Fever virus, and members of the Bunyaviridae family.[1][2][3][4] Its primary mechanism of action is the inhibition of viral entry into host cells.[1] The broad-spectrum nature of its activity suggests that this compound may target a conserved host pathway utilized by multiple viruses for entry.[5]

Q2: What are the reported in vitro potencies of this compound against various viruses?

A2: this compound has shown potent antiviral activity in cell-based assays against several viruses. The reported half-maximal effective concentration (EC50) values are summarized in the table below.

Q3: What is a standard dosing regimen for this compound in a mouse model?

A3: A commonly cited effective dosing regimen for this compound in mouse models of viral infection is an intraperitoneal (IP) injection of 5 mg/kg.[6] However, doses can be adjusted depending on the specific virus, animal model, and disease progression.

Q4: How should this compound be formulated for in vivo administration?

A4: For in vivo studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) and then diluted to the final concentration with a pharmaceutically acceptable vehicle such as phosphate-buffered saline (PBS).

Q5: What pharmacokinetic properties of this compound should I be aware of?

A5: In uninfected mice, this compound has a short plasma half-life of approximately 15 minutes, with a peak plasma concentration of 286 ng/mL observed 5 minutes after dosing.[5] Despite the short half-life, the compound accumulates in key target organs such as the liver, kidneys, and spleen.[5]

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
Suboptimal Efficacy - Inadequate Dosing: The dose may be too low for the specific viral challenge or animal model. - Timing of Administration: Treatment initiation may be too late in the course of infection. - Drug Stability/Solubility: Improper formulation may lead to precipitation or degradation of this compound.- Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your model. - Prophylactic vs. Therapeutic Dosing: Evaluate both prophylactic (pre-infection) and therapeutic (post-infection) treatment windows. - Formulation Check: Ensure this compound is fully dissolved in DMSO before dilution in PBS. Prepare fresh formulations for each experiment.
Toxicity/Adverse Events - Vehicle Toxicity: High concentrations of DMSO can be toxic to animals. - Off-Target Effects: At higher doses, this compound may have off-target effects.- Vehicle Control: Include a vehicle-only control group to assess the effects of the formulation components. - Toxicity Study: Perform a preliminary study to determine the maximum tolerated dose (MTD) in your animal model. - Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
High Variability in Results - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Animal Model Variability: Differences in age, weight, or genetic background of the animals. - Viral Titer Inconsistency: Variation in the viral challenge dose.- Standardize Procedures: Ensure all experimental procedures, including dosing, are performed consistently. - Homogenous Animal Cohorts: Use animals of the same age, sex, and genetic background. - Accurate Viral Titer: Carefully titrate the virus stock and use a consistent challenge dose for all animals.

Quantitative Data Summary

Parameter Virus Value Reference
EC50 Ebola100 nM[6]
Rift Valley Fever800 nM[6]
Dengue Fever400-900 nM[6]
HCV200 nM[6]
HIV-1150 nM[6]
In Vivo Dosage Zaire EBOV (mice)0.1-5 mg/kg (IP)[6]
Peak Plasma Concentration Uninfected mice286 ng/mL (5 min post-dose)[5]
Plasma Half-life Uninfected mice~15 minutes[5]

Experimental Protocols

In Vivo Efficacy Study of this compound in a Mouse Model

1. Animal Model:

  • Species: BALB/c mice

  • Age: 6-8 weeks

  • Housing: Housed in microisolator cages with ad libitum access to water and chow.

2. This compound Formulation:

  • Dissolve this compound in 100% DMSO to create a stock solution.

  • On the day of injection, dilute the stock solution in sterile PBS to the desired final concentration. The final volume for injection should be 200 µL.

3. Dosing and Administration:

  • Route: Intraperitoneal (IP) injection.

  • Dose: 5 mg/kg body weight.

  • Regimen: Administer this compound prophylactically 2 hours before viral challenge and then every other day for 10 consecutive days.

4. Viral Challenge:

  • Infect mice with the appropriate virus at a predetermined lethal or pathogenic dose.

5. Monitoring and Endpoints:

  • Monitor animals daily for clinical signs of illness, body weight changes, and survival.

  • At specified time points, collect blood and tissues for virological (e.g., plaque assay, qRT-PCR) and immunological analysis.

Visualizations

Hypothesized Mechanism of this compound Action

FGI106_Mechanism cluster_virus Enveloped Virus cluster_cell Host Cell cluster_inhibition V Virus GP Viral Glycoproteins R Host Cell Receptor GP->R 1. Attachment M Cell Membrane R->M 2. Membrane Fusion Viral Genome Release Viral Genome Release M->Viral Genome Release 3. Entry FGI106 This compound FGI106->R Inhibits Entry

Caption: Generalized pathway of enveloped virus entry and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow A Animal Acclimatization (BALB/c mice, 6-8 weeks) B Randomization into Treatment Groups (this compound vs. Vehicle) A->B D Prophylactic Dosing (IP injection, 2h pre-infection) B->D C This compound Formulation (Dissolve in DMSO, Dilute in PBS) C->D E Viral Challenge (e.g., RVFV) D->E F Post-Infection Treatment (Continue dosing regimen) E->F G Daily Monitoring (Weight, Clinical Score, Survival) F->G H Endpoint Analysis (Viral load, Histopathology) G->H

Caption: A standard workflow for assessing the in vivo efficacy of this compound.

References

Validation & Comparative

FGI-106 vs. Remdesivir: A Comparative Guide to Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral therapeutics, both FGI-106 and remdesivir have emerged as compounds with significant broad-spectrum activity against a range of RNA viruses. While both demonstrate potential in combating viral threats, they operate through fundamentally different mechanisms, targeting distinct stages of the viral life cycle. This guide provides a detailed comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundRemdesivir
Mechanism of Action Viral Entry InhibitorRNA-dependent RNA polymerase (RdRp) Inhibitor
Primary Target Host cell pathways involved in viral entryViral RNA polymerase
Stage of Viral Life Cycle Inhibited Attachment and EntryGenome Replication

Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro efficacy of this compound and remdesivir against various viruses, presenting the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) where available. The Selectivity Index (SI), calculated as CC50/EC50, is a crucial measure of a drug's therapeutic window.

Table 1: Antiviral Activity of this compound

VirusVirus FamilyCell LineEC50CC50Selectivity Index (SI)
Ebola Virus (EBOV)FiloviridaeVero E6100 nM>50 µM[1]>500
Rift Valley Fever Virus (RVFV)PhenuiviridaeVero E6800 nMNot ReportedNot Reported
Dengue Virus (DENV)FlaviviridaeNot Specified400-900 nMNot ReportedNot Reported
Hepatitis C Virus (HCV)FlaviviridaeNot Specified200 nMNot ReportedNot Reported
Human Immunodeficiency Virus 1 (HIV-1)RetroviridaeNot Specified150 nMNot ReportedNot Reported
Hantaan Virus (HTNV)HantaviridaeVero E6Not SpecifiedNot ReportedNot Reported
Andes Virus (ANDV)HantaviridaeVero E6Not SpecifiedNot ReportedNot Reported
Crimean-Congo Hemorrhagic Fever Virus (CCHFV)NairoviridaeVero E6Not SpecifiedNot ReportedNot Reported
La Crosse Virus (LACV)PeribunyaviridaeVero E6Not SpecifiedNot ReportedNot Reported

Table 2: Antiviral Activity of Remdesivir

VirusVirus FamilyCell LineEC50CC50Selectivity Index (SI)
SARS-CoV-2CoronaviridaeVero E61.13 µM - 1.65 µM[2]>60 µM[2]>53
SARS-CoV-2CoronaviridaeCalu-30.23 µM - 0.28 µM[2][3]>100 µM[2]>434
SARS-CoV-2CoronaviridaePrimary Human Airway Epithelial (HAE)0.010 µM[2]Not ReportedNot Reported
SARS-CoV-2 (Alpha, Beta, Gamma, Delta, Omicron variants)CoronaviridaeVero E60.32 - 0.59 µM (IC50)>100 µM[4]>169 - >312
MERS-CoVCoronaviridaeNot SpecifiedNot ReportedNot ReportedNot Reported
SARS-CoVCoronaviridaeNot SpecifiedNot ReportedNot ReportedNot Reported
Ebola Virus (EBOV)FiloviridaeNot SpecifiedNot ReportedNot ReportedNot Reported
Human Coronavirus 229E (HCoV-229E)CoronaviridaeMRC-50.067 µM[5]>2 µM[5]>29

Mechanisms of Action and Associated Signaling Pathways

This compound: A Viral Entry Inhibitor

This compound is a small molecule that prevents enveloped RNA viruses from entering host cells.[2] Its broad-spectrum activity suggests that it may target a common host-cell pathway utilized by multiple viruses for entry, rather than a specific viral protein.[6][7] The precise molecular target and the exact signaling cascade it modulates are still under investigation. However, the general mechanism involves the inhibition of fusion between the viral envelope and the host cell membrane.

FGI106_Mechanism cluster_host Host Cell V Virus Particle R Host Cell Receptor V->R 1. Attachment E Endosome R->E 2. Endocytosis FGI106 This compound FGI106->E Inhibits Membrane Fusion

Figure 1: Proposed mechanism of this compound as a viral entry inhibitor.

Remdesivir: An RNA-Dependent RNA Polymerase (RdRp) Inhibitor

Remdesivir is a prodrug of a nucleoside analog.[5] Once inside the host cell, it is metabolized into its active triphosphate form, remdesivir triphosphate (RDV-TP). RDV-TP mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[8][9] This incorporation leads to delayed chain termination, effectively halting viral genome replication.[8][10]

Remdesivir_Mechanism cluster_workflow Viral RNA Replication within Host Cell Remdesivir Remdesivir (Prodrug) RDV_TP Remdesivir Triphosphate (Active Form) Remdesivir->RDV_TP Metabolism in Host Cell RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competes with ATP newRNA Nascent Viral RNA RdRp->newRNA Incorporation vRNA Viral RNA Template vRNA->RdRp Termination Delayed Chain Termination newRNA->Termination Halts Elongation Viral_Entry_Assay A 1. Seed host cells in a multi-well plate B 2. Pre-incubate cells with varying concentrations of this compound A->B C 3. Infect cells with a reporter virus (e.g., expressing luciferase) B->C D 4. Incubate for a defined period (e.g., 24-48 hours) C->D E 5. Measure reporter gene expression (e.g., luminescence) D->E F 6. Calculate EC50 value from dose-response curve E->F RdRp_Assay A 1. Purify viral RdRp enzyme complex B 2. Prepare a reaction mixture containing: - RdRp enzyme - RNA template-primer - Nucleoside triphosphates (NTPs) - Varying concentrations of RDV-TP A->B C 3. Incubate the reaction to allow RNA synthesis B->C D 4. Stop the reaction and separate the RNA products by gel electrophoresis C->D E 5. Visualize and quantify the amount of full-length and terminated RNA products D->E F 6. Determine the concentration of RDV-TP that inhibits 50% of polymerase activity (IC50) E->F Cytotoxicity_Assay A 1. Seed host cells in a multi-well plate B 2. Treat cells with a serial dilution of the test compound (this compound or remdesivir) A->B C 3. Incubate for the same duration as the antiviral assay (e.g., 48-72 hours) B->C D 4. Add a cell viability reagent (e.g., MTT, CellTiter-Glo) C->D E 5. Measure the signal (e.g., absorbance, luminescence) which correlates with the number of viable cells D->E F 6. Calculate the CC50 value from the dose-response curve E->F

References

A Comparative Analysis of FGI-106 and Favipiravir as Broad-Spectrum Antiviral Agents Against RNA Viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two promising broad-spectrum antiviral compounds, FGI-106 and favipiravir, against a range of RNA viruses. The following sections detail their mechanisms of action, present quantitative efficacy and cytotoxicity data, and provide the experimental protocols for the key studies cited.

Overview and Mechanism of Action

This compound and favipiravir represent two distinct strategies in the ongoing effort to develop effective countermeasures against RNA virus threats. Their fundamental difference lies in their point of intervention in the viral life cycle.

This compound is a potent small molecule that functions as a viral entry inhibitor .[1] It is effective against a variety of enveloped RNA viruses, including those from the Bunyaviridae, Flaviviridae, and Filoviridae families.[1] Its mechanism involves blocking the initial step of the viral replication cycle, preventing the virus from entering the host cell. While the precise host or viral target of this compound is not fully elucidated, its broad-spectrum activity suggests it may target a conserved element or pathway involved in the entry of these diverse viruses.[2]

Favipiravir (T-705) , in contrast, is a prodrug that targets the intracellular replication machinery of the virus.[3] Once inside the host cell, it is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3] This active metabolite functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[3] By mimicking a purine nucleoside, favipiravir-RTP can be incorporated into the nascent viral RNA strand, leading to chain termination and lethal mutagenesis, thereby preventing the production of viable viral progeny.[3][4]

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the reported in vitro efficacy (EC50) and cytotoxicity (CC50) of this compound and favipiravir against various RNA viruses. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

Virus FamilyVirusCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)
FiloviridaeEbola Virus (Zaire)Vero E6100[5][6]>50[7]>500
BunyaviridaeRift Valley Fever VirusVero800[5][6]>50[7]>62.5
Hantaan VirusVero E6~1000>50[7]>50
Andes VirusVero E6~1000>50[7]>50
Crimean-Congo Hemorrhagic Fever VirusVero E6~1000>50[7]>50
La Crosse VirusVero E6~1000>50[7]>50
FlaviviridaeDengue VirusNot Specified400-900[5][6]>50[7]>55.6-125
Hepatitis C Virus (HCV)Not Specified200[5][6]>50[7]>250
RetroviridaeHuman Immunodeficiency Virus-1 (HIV-1)Not Specified150[5][6]>50[7]>333.3

Table 2: In Vitro Antiviral Activity and Cytotoxicity of Favipiravir

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
OrthomyxoviridaeInfluenza A (H1N1)MDCK0.19 - 5.03[8]>1000[9]>198.8 - 5263.2
Influenza BMDCKNot Specified>1000[9]Not Applicable
CoronaviridaeSARS-CoV-2Vero E661.88[4][10]>400[4]>6.46[4]
FiloviridaeEbola VirusVero E667[4]>400[4]>5.97
PicornaviridaeFoot-and-Mouth Disease VirusNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
ArenaviridaeLassa VirusNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation tables.

This compound Antiviral and Cytotoxicity Assays

The efficacy of this compound was primarily determined using virus yield reduction assays and cytotoxicity was assessed in multiple cell lines.

Virus Yield Reduction Assay (Adapted from Aman MJ, et al., 2009 and Smith DR, et al., 2010)

  • Cell Seeding: Plate Vero E6 cells in 6-well plates and grow to 90-100% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Infect the cell monolayers with the respective virus at a specified multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells with phosphate-buffered saline (PBS), and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a duration appropriate for the specific virus (e.g., 48 hours for Ebola virus).

  • Virus Quantification: Collect the cell culture supernatants and determine the viral titer using a plaque assay.

  • Data Analysis: Calculate the EC50 value, the concentration of this compound that reduces the viral yield by 50% compared to untreated controls.

Cytotoxicity Assay (Adapted from Basu A, et al., 2011)

  • Cell Seeding: Seed Vero E6, HEK-293T, MDCK, A549, and HEp-2 cells in 96-well plates.

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assays.

  • Viability Assessment: Determine cell viability using a standard method such as the CellTiter-Glo Luminescent Cell Viability Assay (Promega).

  • Data Analysis: Calculate the CC50 value, the concentration of this compound that reduces cell viability by 50%.

Favipiravir Antiviral and Cytotoxicity Assays

The antiviral activity of favipiravir is commonly assessed using plaque reduction assays or cytopathic effect (CPE) inhibition assays.

Plaque Reduction Assay (Adapted from Sleeman K, et al., 2010)

  • Cell Seeding: Plate Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluency.

  • Compound and Virus Preparation: Prepare serial dilutions of favipiravir. Mix each drug dilution with a standardized amount of influenza virus.

  • Infection: Add the virus-drug mixtures to the MDCK cell monolayers and incubate for 1 hour to allow for virus adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing agarose and the corresponding concentration of favipiravir.

  • Incubation: Incubate the plates at 37°C until plaques are visible.

  • Staining and Counting: Fix the cells with formaldehyde and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the EC50 value, the concentration of favipiravir that reduces the number of plaques by 50% compared to the virus-only control.

Cytopathic Effect (CPE) Inhibition Assay (Adapted from Wang X, et al., 2020)

  • Cell Seeding: Seed Vero E6 cells in 96-well plates.

  • Treatment and Infection: Add serial dilutions of favipiravir to the cells, followed by the addition of SARS-CoV-2.

  • Incubation: Incubate the plates at 37°C and observe daily for the appearance of CPE.

  • CPE Evaluation: After a set incubation period (e.g., 72 hours), score the degree of CPE in each well.

  • Data Analysis: Calculate the EC50 value, the concentration of favipiravir that inhibits the viral CPE by 50%.

Cytotoxicity Assay (Adapted from Baranovich T, et al., 2013)

  • Cell Seeding: Seed MDCK cells in 96-well plates.

  • Compound Treatment: Add serial dilutions of favipiravir to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assays.

  • Viability Assessment: Assess cell viability using a method such as the MTT assay.

  • Data Analysis: Calculate the CC50 value, the concentration of favipiravir that reduces cell viability by 50%.

Visualization of Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and a general experimental workflow for antiviral testing.

FGI106_Mechanism cluster_virus Enveloped RNA Virus cluster_host Host Cell Virus Virus Particle HostReceptor Host Cell Receptor Virus->HostReceptor 1. Attachment ViralGlycoprotein Viral Glycoprotein Endosome Endosome HostReceptor->Endosome 2. Endocytosis ViralReplication Viral Replication (Blocked by Favipiravir) Endosome->ViralReplication 3. Viral Genome Release FGI106 This compound FGI106->Endosome Inhibits Entry

Caption: Mechanism of action of this compound as a viral entry inhibitor.

Favipiravir_Mechanism cluster_cell Host Cell Favipiravir_prodrug Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active) Favipiravir_prodrug->Favipiravir_RTP Cellular Enzymes RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits ViralRNA Viral RNA Replication RdRp->ViralRNA Catalyzes NewVirions Non-viable Virions ViralRNA->NewVirions Lethal Mutagenesis & Chain Termination

Caption: Intracellular activation and mechanism of action of favipiravir.

Antiviral_Assay_Workflow start Start cell_culture 1. Seed Host Cells in Microplate start->cell_culture compound_prep 2. Prepare Serial Dilutions of Antiviral Compound cell_culture->compound_prep infection 3. Infect Cells with Virus cell_culture->infection treatment 4. Add Compound to Cells compound_prep->treatment cytotoxicity Parallel Cytotoxicity Assay (Uninfected Cells + Compound) compound_prep->cytotoxicity infection->treatment incubation 5. Incubate for a Defined Period treatment->incubation quantification 6. Quantify Viral Activity (Plaques, CPE, Yield) incubation->quantification data_analysis 7. Data Analysis (EC50 & CC50 Calculation) quantification->data_analysis cytotoxicity->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro antiviral assays.

Conclusion

This compound and favipiravir are both broad-spectrum antiviral candidates with significant potential for combating infections caused by a diverse range of RNA viruses. Their distinct mechanisms of action—viral entry inhibition for this compound and RNA polymerase inhibition for favipiravir—offer different therapeutic approaches. The quantitative data presented herein provide a basis for comparing their in vitro potency and safety profiles. The detailed experimental protocols offer a foundation for the replication and further investigation of these promising antiviral agents. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential in vivo.

References

A Head-to-Head Comparison of FGI-106 and Other Ebola Virus Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global threat of Ebola virus disease (EVD) necessitates the development of effective antiviral therapeutics. One promising strategy is the inhibition of viral entry into host cells, a critical first step in the viral lifecycle. This guide provides a head-to-head comparison of FGI-106, a broad-spectrum antiviral, with other notable entry inhibitors that have been investigated for their potential against the Ebola virus. The comparison is based on available experimental data, focusing on in vitro efficacy and mechanisms of action.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the in vitro efficacy of this compound and other selected Ebola virus entry inhibitors. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies, such as the specific Ebola virus strain, cell lines used, and assay methodologies. The data presented here is collated from various sources to provide a comparative overview.

CompoundVirus StrainCell LineIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference(s)
This compound Ebola ZaireVero E6EC90: 0.6>10>16.7[1]
Amiodarone Ebola ZaireEAhyIC50: ~2.02>50>24.8[2]
Ebola MakonaHuh 7EC50: 5.5>40>7.2
Toremifene Ebola ZaireVero E6EC50: 0.162>10>61.7
Clomiphene Ebola ZaireVero E6IC50: 2.42>100>41.3[3]
Ebola MayingaVero E6IC50: 3.83>100>26.1[4]
Sertraline Ebola ZaireVero E6EC50: 3.1>25>8.1[5]
Verapamil Ebola ZaireHeLaIC50: 4Not ReportedNot Reported[6]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. CC50 (half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity. A higher SI value indicates a more promising safety profile for the compound.

Mechanisms of Action and Signaling Pathways

Ebola virus entry into host cells is a multi-step process that provides several targets for therapeutic intervention. The inhibitors discussed in this guide primarily interfere with the later stages of viral entry within the endosomal pathway.

Ebola_Entry_Pathway cluster_extracellular Extracellular Space cluster_inhibitors Inhibitor Action Ebola Virus Ebola Virus Macropinocytosis Macropinocytosis Ebola Virus->Macropinocytosis Attachment & Internalization Early Endosome Early Endosome Macropinocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Lysosome Lysosome Late Endosome->Lysosome Cytoplasm Cytoplasm Late Endosome->Cytoplasm Viral Genome Release Viral Replication Viral Replication Cytoplasm->Viral Replication This compound This compound This compound->Late Endosome Blocks Fusion (Host Factor) Amiodarone Amiodarone Amiodarone->Late Endosome Blocks Fusion Toremifene Toremifene Toremifene->Late Endosome Destabilizes GP Clomiphene Clomiphene Clomiphene->Late Endosome Blocks Fusion Sertraline Sertraline Sertraline->Late Endosome Blocks Fusion Verapamil Verapamil Verapamil->Late Endosome Blocks Ca2+ Channels

Figure 1: Ebola Virus Entry Pathway and Points of Inhibition. This diagram illustrates the key stages of Ebola virus entry into a host cell and the proposed points of intervention for this compound and other entry inhibitors.

This compound: This compound exhibits broad-spectrum antiviral activity against a range of RNA viruses, including Ebola, Dengue, and Rift Valley Fever viruses[7][8][9][10][11]. Its wide range of activity suggests that it likely targets a host factor or a common pathway utilized by these different viruses for replication[1]. While the precise molecular target of this compound has not been fully elucidated, it is believed to inhibit a late stage of viral entry, preventing the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm[12][13][14][15].

Amiodarone, Toremifene, Clomiphene, and Sertraline: These repurposed drugs are all cationic amphiphilic drugs (CADs). Their mechanism of action against the Ebola virus is thought to involve their accumulation in the acidic environment of the late endosome/lysosome[16][17][18]. This accumulation is believed to interfere with the fusion process between the viral envelope and the endosomal membrane[16][17][18][19][20]. Toremifene has been shown to directly bind to the Ebola virus glycoprotein (GP), causing destabilization and premature release of the GP2 subunit, which is essential for fusion[21][22]. Similarly, sertraline is also thought to interact with the GP binding pocket[5].

Verapamil: As an L-type calcium channel blocker, verapamil is thought to inhibit Ebola virus entry by interfering with the calcium signaling required for the fusion process within the endosome[6][23][24][25].

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of Ebola virus entry inhibitors. Specific details may vary between laboratories.

Virus-Like Particle (VLP) Entry Assay

This assay provides a safe method to study viral entry as it utilizes non-infectious particles that mimic the entry process of the live virus.

VLP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_readout Readout & Analysis Plate Cells 1. Plate susceptible host cells (e.g., Vero E6, Huh7) Prepare Inhibitors 2. Prepare serial dilutions of test compounds Pre-treat 3. Pre-treat cells with compounds or vehicle control Prepare Inhibitors->Pre-treat Infect 4. Infect cells with Ebola VLPs (containing a reporter gene like luciferase or GFP) Pre-treat->Infect Incubate 5. Incubate for a defined period (e.g., 24-48 hours) Infect->Incubate Measure Reporter 6. Measure reporter gene activity (e.g., luminescence, fluorescence) Incubate->Measure Reporter Calculate IC50 7. Calculate IC50 values Measure Reporter->Calculate IC50

Figure 2: General Workflow for a Virus-Like Particle (VLP) Entry Assay. This diagram outlines the typical steps involved in assessing the ability of a compound to inhibit Ebola virus entry using a VLP-based system.

Methodology:

  • Cell Culture: Plate susceptible cells (e.g., Vero E6, Huh7) in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound and others) in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the diluted compounds. Include a vehicle-only control.

  • Infection: Add Ebola VLPs, which typically contain the viral glycoprotein (GP) and matrix protein (VP40) and a reporter gene such as luciferase or green fluorescent protein (GFP), to the wells.

  • Incubation: Incubate the plates at 37°C for a period sufficient for VLP entry and reporter gene expression (e.g., 24-48 hours).

  • Readout: Measure the reporter gene activity. For luciferase, this involves lysing the cells and adding a substrate to measure luminescence. For GFP, fluorescence can be measured directly.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Plaque Reduction Neutralization Test (PRNT)

This is a gold-standard assay to quantify the titer of neutralizing antibodies but can be adapted to screen for antiviral compounds that inhibit viral infection, including entry. This assay must be performed in a BSL-4 laboratory.

Methodology:

  • Cell Culture: Seed susceptible cells (e.g., Vero E6) in 6-well plates and grow to a confluent monolayer.

  • Compound-Virus Incubation: Prepare serial dilutions of the test compounds. Mix each dilution with a standardized amount of infectious Ebola virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for plaque formation.

  • Incubation: Incubate the plates for several days (e.g., 7-10 days) until visible plaques are formed.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Determine the concentration of the compound that results in a 50% or 90% reduction in the number of plaques compared to the virus-only control (PRNT50 or PRNT90).

In Vivo Efficacy

While in vitro assays provide valuable initial data, in vivo studies in animal models are crucial for evaluating the therapeutic potential of antiviral compounds.

  • This compound: Has demonstrated protective efficacy in mouse models of Ebola virus infection, with a single dose administered one day after infection being sufficient to protect animals from a lethal challenge[7].

  • Amiodarone: Despite promising in vitro results, it failed to protect guinea pigs from a lethal dose of Ebola virus.

  • Toremifene and Clomiphene: Both have shown to effectively block Ebola infections in mice[26].

  • Sertraline: Showed efficacy in a mouse model, with 70% of infected mice surviving after treatment[27][28]. However, high-dose sertraline monotherapy did not protect rhesus macaques from a lethal Ebola virus challenge.

Conclusion

This compound and a number of repurposed drugs have demonstrated promising in vitro activity as Ebola virus entry inhibitors. This compound stands out for its broad-spectrum activity, suggesting a mechanism that targets a conserved host pathway. The repurposed drugs, particularly the cationic amphiphiles, offer the advantage of having well-established safety profiles in humans. However, the translation of in vitro efficacy to in vivo protection is not always successful, as highlighted by the studies on amiodarone and sertraline in different animal models.

Further research is required to fully elucidate the specific molecular targets of these inhibitors and to conduct direct, head-to-head comparisons in standardized assays. Such studies will be critical for identifying the most promising candidates for further development as potential therapeutics for Ebola virus disease. The detailed experimental protocols provided in this guide offer a foundation for such comparative evaluations.

References

A Comparative Guide to the Antiviral Spectrum of Fgi-106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fgi-106's antiviral performance against other broad-spectrum antiviral agents, supported by available experimental data. It details the methodologies of key experiments and visualizes complex information for clarity.

Introduction to this compound

This compound is a small-molecule therapeutic identified as a potent, broad-spectrum antiviral agent.[1][2] It has demonstrated significant inhibitory activity against a wide range of enveloped RNA viruses, particularly those responsible for viral hemorrhagic fevers.[2][3] The primary mechanism of action for this compound is believed to be the inhibition of viral entry into host cells, a critical first step in the viral lifecycle.[3] This proposed mechanism, targeting a common pathway utilized by diverse viruses, provides a rationale for its broad-spectrum activity.[1][2] In animal models, this compound has shown both prophylactic and therapeutic efficacy, protecting against lethal viral challenges even when administered after infection.[1][2]

Antiviral Spectrum of this compound

This compound exhibits a wide range of activity, inhibiting viruses from several distinct families. Cell-based assays have confirmed its efficacy against both positive- and negative-strand RNA viruses.[4] Its activity is particularly notable against members of the Bunyaviridae, Filoviridae, and Flaviviridae families.[3]

Table 1: Summary of Viruses Inhibited by this compound

Virus FamilyVirus Species
Bunyaviridae Hantaan virus (HTNV), Andes virus (ANDV), Crimean-Congo hemorrhagic fever virus (CCHFV), La Crosse virus (LACV), Rift Valley fever virus (RVFV)[1][5][6]
Filoviridae Ebola virus (EBOV), Marburg virus (MARV)[3]
Flaviviridae Dengue Fever virus (DENV), Hepatitis C virus (HCV)[2][4]
Retroviridae Human Immunodeficiency Virus (HIV-1)[4]

Performance Comparison with Antiviral Alternatives

The development of broad-spectrum antivirals is crucial for responding to emerging viral threats.[7][8] this compound's performance can be benchmarked against other agents with similar broad-spectrum claims, such as Ribavirin and Favipiravir (T-705).

  • Ribavirin: A nucleoside analogue, Ribavirin has shown activity against some viruses from the Bunyaviridae family.[1] However, in a direct comparison, this compound was found to be 10-fold more effective against Rift Valley fever virus than Ribavirin.[9] Furthermore, Ribavirin's clinical use can be limited by side effects, most notably a manageable, reversible anemia.[1]

  • Favipiravir (T-705): This agent targets the viral RNA-dependent RNA polymerase and has shown efficacy against a wide array of RNA viruses, including Ebola virus.[8][10] One study noted that while T-705 was effective against La Crosse virus in Vero cells, it was less effective in neuronal cells and mouse models, highlighting the importance of the experimental system in evaluating antiviral efficacy.[1]

  • Other FGI Compounds: Related compounds, such as FGI-103 and FGI-104, have also been developed and show broad-spectrum activity, particularly against filoviruses like Ebola and Marburg.[10][11]

Table 2: Comparative In Vitro Efficacy (EC50) of this compound

VirusThis compound EC50Alternative AgentAlternative EC50
Ebola virus (EBOV) 100 nM[4][12]FGI-103~2.5 µM (for MARV)[11]
Rift Valley fever virus (RVFV) 800 nM[4]Ribavirin>205 µM[9]
Dengue Fever virus (DENV) 400-900 nM[4][12]-Data Not Available
Hepatitis C virus (HCV) 200 nM[4]-Data Not Available
HIV-1 150 nM[4]-Data Not Available

Experimental Protocols

The validation of this compound's antiviral spectrum relies on standardized in vitro assays. The following is a detailed methodology for a typical Virus Yield Reduction Assay used in these evaluations.

Protocol: Virus Yield Reduction Assay

  • Cell Culture: Plate host cells (e.g., Vero E6 cells) in 24-well plates and grow to 90-95% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., Ribavirin, vehicle control) in cell culture medium.

  • Infection: Aspirate the growth medium from the cells. Infect the cell monolayers with the target virus at a specified multiplicity of infection (MOI). Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: Following adsorption, remove the virus inoculum. Add the prepared media containing the different concentrations of the antiviral compounds or controls to the respective wells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants from each well. These supernatants contain the progeny virus.

  • Virus Titer Quantification: Determine the viral titer in each supernatant sample using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the vehicle control. The EC50 (50% effective concentration) value is determined by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

FGI106_Spectrum cluster_FGI106 This compound cluster_families Targeted Virus Families cluster_viruses Specific Viruses fgi106 This compound (Broad-Spectrum Antiviral) Bunyaviridae Bunyaviridae fgi106->Bunyaviridae Filoviridae Filoviridae fgi106->Filoviridae Flaviviridae Flaviviridae fgi106->Flaviviridae Retroviridae Retroviridae fgi106->Retroviridae RVFV RVFV Bunyaviridae->RVFV Hanta Hantavirus Bunyaviridae->Hanta CCHF CCHFV Bunyaviridae->CCHF Ebola Ebola Filoviridae->Ebola Marburg Marburg Filoviridae->Marburg Dengue Dengue Flaviviridae->Dengue HCV HCV Flaviviridae->HCV HIV HIV Retroviridae->HIV

Caption: Antiviral spectrum of this compound against various enveloped RNA virus families.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Plate Host Cells C 3. Infect Cells with Virus A->C B 2. Prepare Antiviral Compound Dilutions D 4. Add Compound to Infected Cells B->D C->D E 5. Incubate (24-72h) D->E F 6. Collect Supernatant (Progeny Virus) E->F G 7. Quantify Viral Titer (Plaque Assay) F->G H 8. Calculate EC50 G->H

Caption: Standard workflow for an in vitro virus yield reduction assay.

Mechanism_of_Action cluster_virus_lifecycle Viral Lifecycle Stages Entry 1. Viral Entry (Attachment & Fusion) Replication 2. Replication (RNA Synthesis) Entry->Replication Assembly 3. Assembly & Egress (Budding) Replication->Assembly HostCell Host Cell Assembly->HostCell Release of New Virions FGI106 This compound FGI106->Entry Inhibits

Caption: Proposed mechanism of this compound as a viral entry inhibitor.

References

The Quest for Broader Antiviral Therapies: A Look at FGI-106 and the Uncharted Territory of its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the emergence of novel and re-emerging viral threats underscores the urgent need for broad-spectrum antiviral agents. FGI-106, a small molecule inhibitor, has shown significant promise in this arena, demonstrating potent activity against a range of enveloped RNA viruses. However, a detailed public understanding of the structure-activity relationship (SAR) of its derivatives remains largely unexplored, presenting both a challenge and an opportunity for the scientific community.

This compound has established itself as a noteworthy antiviral candidate with a broad spectrum of activity. It is recognized as an inhibitor of viral entry into host cells, a critical first step in the lifecycle of many viruses. This mechanism of action suggests a potential for wide-ranging effectiveness against various viral families.

Currently, publicly available research extensively covers the antiviral profile of the parent compound, this compound. Studies have documented its efficacy against highly pathogenic viruses, including Ebola virus, Rift Valley Fever virus, Dengue virus, and members of the Bunyaviridae family. This foundational knowledge highlights the therapeutic potential of the this compound scaffold.

The absence of this detailed SAR data for this compound derivatives in the public domain means that a direct comparison of their performance against alternative compounds, supported by specific experimental data, cannot be constructed at this time.

A Glimpse into the Presumed Mechanism: Inhibiting Viral Entry

While specific downstream signaling pathways affected by this compound are not fully elucidated in publicly accessible literature, its role as a viral entry inhibitor provides a basis for a generalized model of its action. The process of viral entry for enveloped viruses is a multi-step cascade that typically involves attachment to the host cell surface, interaction with specific receptors, and subsequent fusion of the viral and cellular membranes to release the viral genome into the cytoplasm. This compound is thought to interfere with this process.

To visualize this proposed mechanism, a conceptual workflow can be illustrated:

G Conceptual Workflow of Viral Entry Inhibition cluster_virus Virus cluster_host Host Cell cluster_inhibition Potential Inhibition Point Virus Enveloped Virus Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endosome Endosome Formation Receptor->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. pH-dependent conformational change Release Viral Genome Release Fusion->Release 4. Fusion Pore Formation Viral Replication Viral Replication FGI106 This compound Derivative FGI106->Fusion Inhibits

Figure 1. A generalized diagram illustrating the potential mechanism of action for a viral entry inhibitor like this compound.

The Path Forward: The Imperative for SAR Studies

The development of effective antiviral therapies hinges on the meticulous process of medicinal chemistry and SAR exploration. For a promising scaffold like this compound, a systematic investigation of its derivatives would likely involve:

  • Modification of Peripheral Moieties: Altering substituent groups on the core structure to probe interactions with putative viral or host targets.

  • Isosteric Replacements: Substituting atoms or groups of atoms with others that have similar physical or chemical properties to improve metabolic stability or binding affinity.

  • Scaffold Hopping: Replacing the core chemical structure with a novel one while retaining the original pharmacophoric features.

Each new derivative would need to be subjected to a battery of in vitro and in vivo assays to determine its efficacy, toxicity, and pharmacokinetic profile.

Experimental Protocols: A Foundational Approach

While specific protocols for this compound derivatives are not available, standard virological and pharmacological assays would form the basis of any such investigation.

Table 1: Standard Experimental Protocols for Antiviral Drug Evaluation

ExperimentDetailed Methodology
Antiviral Activity Assay (e.g., Plaque Reduction Assay) 1. Seed susceptible host cells in multi-well plates and allow them to form a confluent monolayer. 2. Prepare serial dilutions of the test compounds (this compound derivatives). 3. Infect the cell monolayers with a known titer of the target virus. 4. After a brief incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the test compounds at various concentrations. 5. Incubate the plates for a period sufficient for plaque formation. 6. Fix and stain the cells to visualize and count the plaques. 7. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to untreated controls.
Cytotoxicity Assay (e.g., MTT or MTS Assay) 1. Seed host cells in multi-well plates at a predetermined density. 2. Treat the cells with serial dilutions of the test compounds. 3. Incubate for a period equivalent to the duration of the antiviral assay. 4. Add a tetrazolium salt (e.g., MTT or MTS) to the wells. Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product. 5. Solubilize the formazan product and measure the absorbance at a specific wavelength. 6. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls. The selectivity index (SI) is then determined by the ratio of CC50 to EC50.
Mechanism of Action Studies (e.g., Time-of-Addition Assay) 1. Infect susceptible cells with the target virus. 2. Add the test compound at a fixed, effective concentration at different time points pre- and post-infection (e.g., -2h, 0h, 2h, 4h, 6h). 3. After a single replication cycle, quantify the viral yield (e.g., by plaque assay or RT-qPCR). 4. A significant reduction in viral yield only when the compound is added early in the infection cycle (around 0h) would support a mechanism of entry inhibition.

Comparative Analysis of Fgi-106: A Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fgi-106, a novel small molecule, has emerged as a promising broad-spectrum antiviral agent with potent activity against a range of enveloped RNA viruses. This guide provides a comparative overview of this compound's performance against other antiviral compounds, supported by available experimental data. While direct cross-resistance studies involving this compound are not yet available in published literature, this analysis focuses on its broad-spectrum efficacy, offering a valuable perspective for researchers in the field of antiviral drug development.

Performance Comparison of this compound and Other Antiviral Agents

This compound has demonstrated significant inhibitory effects against several life-threatening viruses. The following tables summarize the in vitro efficacy of this compound in comparison to other notable antiviral drugs, ribavirin and favipiravir. It is important to note that direct comparisons of EC50/IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

Virus This compound Ribavirin Favipiravir (T-705) Cell Line
Ebola Virus (EBOV) EC50: 100 nM[1][2][3]-EC50: 67 µM[4]Vero E6[2]
Rift Valley Fever Virus (RVFV) EC50: 800 nM[1][2][3]IC50: 40-80 µg/mL[5]-Vero[6]
Dengue Virus (DENV) EC50: 400-900 nM[1][2][3]IC50: 8 µM[7]-Vero[7]
Hepatitis C Virus (HCV) EC50: 200 nM[1][2]---
Human Immunodeficiency Virus (HIV-1) EC50: 150 nM[1][2]---
Hantaan Virus (HTNV) Significant reduction in viral titer at 1 µM and 0.1 µM[8]IC50: 2.65 µM[9]IC50: 3.89 µM[9]Vero E6[8][9]
Andes Virus (ANDV) Significant reduction in viral titer at 1 µM and 0.1 µM[8]--Vero E6[8]
Crimean-Congo Hemorrhagic Fever Virus (CCHFV) Significant reduction in viral titer at 1 µM[8]--Vero E6[8]
La Crosse Virus (LACV) Significant reduction in viral titer at 1 µM[8]--Vero E6[8]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Values are presented as reported in the cited literature.

Mechanism of Action: A Viral Entry Inhibitor

This compound is characterized as a viral entry inhibitor[10]. Its broad-spectrum activity against diverse enveloped RNA viruses suggests that it likely targets a common host-cell factor or pathway essential for viral entry, rather than a virus-specific component[8][11]. This host-oriented mechanism is a desirable attribute for antiviral drugs as it may present a higher barrier to the development of viral resistance.

The precise molecular target of this compound has not yet been fully elucidated. However, its action precedes the replication of the viral genome, intervening at the initial stages of the viral life cycle.

Fgi106_Mechanism cluster_virus Enveloped RNA Virus cluster_cell Host Cell virus Virus Particle receptor Cell Surface Receptor virus->receptor 1. Attachment endosome Endosome receptor->endosome 2. Endocytosis cytoplasm Cytoplasm endosome->cytoplasm 3. Fusion & Uncoating replication Viral Replication cytoplasm->replication fgi106 This compound fgi106->endosome Inhibition of Entry

Figure 1. Proposed mechanism of action for this compound as a viral entry inhibitor.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro antiviral assays. A commonly employed method is the Virus Yield Reduction Assay . The following is a generalized protocol based on methodologies used in the evaluation of this compound and other antiviral agents.

Objective: To quantify the reduction in the production of infectious virus particles in the presence of a test compound.

Materials:

  • Cells: A susceptible cell line (e.g., Vero E6 cells for many hemorrhagic fever viruses).

  • Virus: The specific virus of interest.

  • Test Compound: this compound or other antiviral agents.

  • Control Compounds: Positive control (e.g., a known inhibitor like ribavirin) and negative control (vehicle, e.g., DMSO).

  • Culture Medium: Appropriate for the cell line.

  • 96-well plates.

  • Incubator: With controlled temperature and CO2.

Procedure:

  • Cell Seeding: Plate the host cells in 96-well plates and incubate until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test and control compounds in culture medium.

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Infect the cells with the virus at a specific Multiplicity of Infection (MOI).

    • After a viral adsorption period (e.g., 1 hour), remove the virus inoculum.

    • Add the culture medium containing the different concentrations of the test and control compounds to the respective wells.

  • Incubation: Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).

  • Harvesting: After incubation, collect the cell culture supernatant, which contains the progeny virus.

  • Titration of Viral Yield: Determine the viral titer in the collected supernatants using a suitable method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis:

    • Calculate the viral titer for each compound concentration.

    • Determine the EC50 or IC50 value by plotting the percentage of virus inhibition against the compound concentration and fitting the data to a dose-response curve.

    • In parallel, a cytotoxicity assay is typically performed to assess the effect of the compound on the host cells and to determine the 50% cytotoxic concentration (CC50).

Experimental_Workflow A 1. Seed host cells in 96-well plates B 2. Infect cells with virus (specific MOI) A->B C 3. Treat cells with serial dilutions of this compound B->C D 4. Incubate for viral replication cycle C->D E 5. Harvest supernatant containing progeny virus D->E F 6. Titrate viral yield (e.g., Plaque Assay) E->F G 7. Analyze data to determine EC50/IC50 F->G

Figure 2. Generalized workflow for a Virus Yield Reduction Assay.

Conclusion

This compound demonstrates potent, broad-spectrum antiviral activity against a variety of clinically significant enveloped RNA viruses. Its efficacy, particularly against hemorrhagic fever viruses, positions it as a valuable candidate for further preclinical and clinical development. The host-targeting mechanism of action is a promising feature that may limit the emergence of drug-resistant viral strains. Future research should focus on elucidating the precise molecular target and mechanism of this compound, as well as conducting in vivo studies to evaluate its efficacy and safety in animal models for a wider range of viral infections. Direct comparative and cross-resistance studies with other antivirals will be crucial to fully understand its therapeutic potential.

References

Independent Validation of FGI-106 Antiviral Claims: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGI-106 is a small molecule compound that has been reported as a broad-spectrum antiviral agent with activity against a range of enveloped RNA viruses. Initial studies have positioned this compound as a potential therapeutic, particularly for hemorrhagic fever viruses with limited treatment options. This guide provides an objective comparison of the claimed antiviral performance of this compound with other antiviral alternatives, supported by available experimental data. A critical assessment of the independent validation of these claims is a central focus of this document.

This compound is described as a viral entry inhibitor, a mechanism that prevents the virus from entering host cells to initiate replication.[1] Its purported broad-spectrum activity extends to several virus families, including Filoviridae (Ebola virus), Bunyaviridae (Hantaan virus, Rift Valley fever virus, Crimean-Congo hemorrhagic fever virus, La Crosse virus), and Flaviviridae (Dengue virus).[2][3][4][5][6][7]

Quantitative Data Comparison

The following tables summarize the available in vitro efficacy and cytotoxicity data for this compound against various enveloped RNA viruses. For comparison, data for other relevant antiviral agents are included where available.

Table 1: In Vitro Antiviral Activity of this compound against Various Enveloped RNA Viruses

Virus FamilyVirusCell LineEC50 (µM)Reference
FiloviridaeEbola Virus (EBOV)Vero E6Not Specified[8]
BunyaviridaeHantaan Virus (HTNV)Vero E6< 1[2]
Andes Virus (ANDV)Vero E6< 1[2]
Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Vero E6Not Specified[2]
La Crosse Virus (LACV)Vero E6Not Specified[2]
Rift Valley Fever Virus (RVFV)Vero E6Not Specified[2]
FlaviviridaeDengue Virus (DENV)Not SpecifiedNot Specified[8]

Table 2: In Vitro Antiviral Activity of Comparator Drugs against Ebola Virus (EBOV)

DrugMechanism of ActionCell LineEC50 (µM)Reference
RemdesivirRNA polymerase inhibitorHuman macrophages0.086[9]
Vero E60.046 ± 0.011[10]
Favipiravir (T-705)RNA polymerase inhibitorVero E610.8 - 63 µg/mL[11]
Brincidofovir (BCV)Unknown for RNA virusesMultiple human cell linesNot Specified[12]
mAb114 (Ansuvimab)Binds to viral glycoproteinNot Applicable0.06–0.15 µg/mL[13]
ZMappMonoclonal antibody cocktailNot Applicable0.004 – 0.02 μg/ml (for EBOV-G)[14]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Rift Valley Fever Virus (RVFV) Infection

Treatment GroupDosing RegimenSurvival RateReference
This compound5 mg/kg every other day for 10 days (starting 2h before exposure)Increased survival[2]
DMSO ControlNot ApplicableNot Specified (lethal model)[2]

Table 4: Clinical Efficacy of Comparator Drugs in Human Trials for Ebola Virus Disease (EVD)

DrugTrialMortality Rate (Drug)Mortality Rate (Control/Comparator)Reference
REGN-EB3PALM trial29% - 34%49% (ZMapp), 53% (Remdesivir)[1][15]
mAb114PALM trial34%49% (ZMapp), 53% (Remdesivir)[1][15]
ZMappPREVAIL II22%37% (Standard of Care)[10][16]
RemdesivirPALM trial53%49% (ZMapp)[15][17]
FavipiravirJIKI trial20% (low viral load), 91% (high viral load)Compared to historical controls[18]
BrincidofovirPhase 2 Trial100% (4 patients)Not Applicable (single arm)[19]

Experimental Protocols

Virus Yield Reduction Assay (for In Vitro Efficacy of this compound)

This assay is a common method to determine the antiviral activity of a compound by measuring the reduction in the production of infectious virus particles.

  • Cell Lines: Vero E6 cells were used for the evaluation of this compound against various bunyaviruses.[2]

  • Viruses: Strains of Hantaan virus, Andes virus, Crimean-Congo hemorrhagic fever virus, La Crosse virus, and Rift Valley fever virus were used.[2]

  • Procedure:

    • Confluent monolayers of Vero E6 cells were prepared in 6-well plates or T150 flasks.[2]

    • Cells were infected with the respective virus.

    • Following virus absorption, the cells were treated with various concentrations of this compound (e.g., 1 µM and 0.1 µM).[2]

    • After a specified incubation period (e.g., 1 day for RVFV, 2 days for HTNV and ANDV), the supernatant containing progeny virus was collected.[2]

    • The viral titer in the supernatant was determined by a plaque assay.

    • The reduction in viral titer in the this compound-treated groups was compared to the untreated control group to determine the antiviral activity.

In Vivo Efficacy Study in a Mouse Model (for this compound)

Animal models are crucial for evaluating the in vivo efficacy and potential therapeutic benefit of an antiviral compound.

  • Animal Model: 6-8 week old female BALB/c mice were used.[2]

  • Challenge Virus: A lethal dose (100 PFU) of Rift Valley fever virus (RVFV) was used for infection.[2]

  • Procedure:

    • This compound was dissolved in DMSO and diluted in PBS.[2]

    • Mice were divided into treatment and control groups (n=10 per group).[2]

    • The treatment group received intraperitoneal (IP) injections of this compound (e.g., 5 mg/kg) starting 2 hours before virus exposure and continuing on alternating days for 10 days.[2]

    • The control group received the vehicle (DMSO in PBS).

    • Mice were challenged with a lethal dose of RVFV.

    • Survival of the mice in both groups was monitored and recorded daily to determine the protective efficacy of this compound.

Mandatory Visualizations

Claimed Signaling Pathway of this compound

FGI106_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Host Cell Membrane cluster_intracellular Intracellular Space Enveloped_Virus Enveloped RNA Virus Host_Receptor Host Cell Receptor Enveloped_Virus->Host_Receptor 1. Attachment Viral_Entry Viral Entry (Endocytosis/Fusion) Host_Receptor->Viral_Entry 2. Binding Replication Viral Replication Viral_Entry->Replication 3. Uncoating & Genome Release FGI106 This compound FGI106->Viral_Entry Inhibition

Caption: Claimed mechanism of action for this compound as a viral entry inhibitor.

Experimental Workflow for Virus Yield Reduction Assay

VYRA_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis A Prepare confluent monolayer of host cells (e.g., Vero E6) B Infect cells with a known amount of virus A->B C Add serial dilutions of this compound B->C D Incubate for a defined period (e.g., 24-48 hours) C->D E Harvest supernatant containing progeny virus D->E F Determine viral titer using Plaque Assay E->F G Calculate % reduction in viral yield vs. control F->G

References

Meta-analysis of Fgi-106 Efficacy Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the available efficacy data for Fgi-106, a broad-spectrum antiviral compound. The product's performance is objectively compared with other relevant alternatives, supported by experimental data from in vitro and in vivo studies.

Executive Summary

This compound is a small molecule antiviral agent that has demonstrated significant efficacy against a range of enveloped RNA viruses, particularly members of the Filoviridae (e.g., Ebola virus) and Bunyaviridae (e.g., Rift Valley fever virus, Hantavirus) families. Its mechanism of action involves the inhibition of viral entry into host cells. This guide summarizes the quantitative data from key efficacy studies, details the experimental protocols, and provides a comparative analysis with alternative antiviral therapies.

Data Presentation: this compound Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound against various viral pathogens.

Table 1: In Vitro Efficacy of this compound

Virus FamilyVirusAssay SystemEfficacy MetricResultCitation
FiloviridaeEbola Virus (EBOV)Cell-based assayEC50100 nM[1]
FlaviviridaeDengue Virus (DENV)Cell-based assayEC50400-900 nM[1]
RetroviridaeHuman Immunodeficiency Virus (HIV-1)Cell-based assayEC50150 nM[1]
FlaviviridaeHepatitis C Virus (HCV)Cell-based assayEC50200 nM[1]
BunyaviridaeHantaan Virus (HTNV)Vero E6 cellsViral Titer Reduction (at 1 µM)1.0 log10 PFU/mL[2]
BunyaviridaeAndes Virus (ANDV)Vero E6 cellsViral Titer Reduction (at 1 µM)1.0 log10 PFU/mL[2]
BunyaviridaeCrimean-Congo Hemorrhagic Fever Virus (CCHFV)Vero E6 cellsViral Titer Reduction (at 1 µM)1.2 log10 PFU/mL[2]
BunyaviridaeLa Crosse Virus (LACV)Vero E6 cellsViral Titer Reduction (at 1 µM)3.0 log10 PFU/mL[2]
BunyaviridaeRift Valley Fever Virus (RVFV)Vero E6 cellsViral Titer Reduction (at 1 µM)3.2 log10 PFU/mL[2]

Table 2: In Vivo Efficacy of this compound

VirusAnimal ModelTreatment RegimenEfficacy MetricResultCitation
Ebola Virus (EBOV)Mouse model5 mg/kg, administered 1 hour before infectionSurvival Benefit100% survival[3]
Rift Valley Fever Virus (RVFV)Mouse model5 mg/kg, 2 hours before exposure and every other day for 10 daysExtended SurvivalMedian survival extended by 3 days (p=0.0115)[2]

Comparative Analysis with Alternative Therapeutics

The following tables provide a comparative overview of the efficacy of this compound and alternative antiviral agents against Ebola virus and Bunyaviruses.

Ebola Virus

Table 3: Comparative Efficacy of Anti-Ebola Virus Therapeutics (Clinical and Preclinical Data)

TherapeuticMechanism of ActionEfficacy Metric (Human Clinical Trial - PALM Study)Result (Mortality at 28 days)Efficacy Metric (Non-Human Primate Model)ResultCitation
This compound Viral Entry InhibitorNot yet tested in humans-Survival Benefit (Mouse Model)100% survival at 5 mg/kg[3]
ZMapp Monoclonal antibody cocktail targeting EBOV glycoproteinMortality Rate (Overall)49.7%Survival Benefit (Rhesus Macaques)100% survival when initiated up to 5 days post-challenge[4][5][6][7]
Remdesivir RNA-dependent RNA polymerase (RdRp) inhibitorMortality Rate (Overall)53.1%Survival Benefit (Rhesus Macaques)Significant survival benefit when initiated 4 days after exposure[4][8]
mAb114 (Ebanga) Monoclonal antibody targeting EBOV glycoproteinMortality Rate (Overall)35.1%Survival Benefit (Rhesus Macaques)100% protection when given 5 days after exposure[4][9][10]
REGN-EB3 (Inmazeb) Monoclonal antibody cocktail targeting EBOV glycoproteinMortality Rate (Overall)33.5%Survival Benefit (Rhesus Macaques)Considerable protection when administered 5 days post-infection[4][11]
Favipiravir RNA-dependent RNA polymerase (RdRp) inhibitorMortality Rate (JIKI trial, patients with high/moderate viral load)15%Survival Benefit (Cynomolgus Macaques)40-60% survival at doses of 150-180 mg/kg BID[5][7]
Bunyaviruses

Table 4: Comparative Efficacy of Anti-Bunyavirus Therapeutics

TherapeuticVirusAssay SystemEfficacy MetricResultCitation
This compound Rift Valley Fever VirusVero E6 cellsViral Titer Reduction (at 1 µM)3.2 log10 PFU/mL[2]
Ribavirin Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)Vero cellsIC503.69 to 8.72 μg/mL[2]
Ribavirin Hantaan Virus (HTNV)Animal modelSurvivalStatistically significant increase in survival[12]
Ribavirin Punta Toro VirusMouse modelSurvivalIncreased survivors[13]
Favipiravir Various RNA virusesCell culture and animal modelsAntiviral effectPotent antiviral effect[14]

Experimental Protocols

This compound In Vitro Antiviral Assay (Bunyaviruses)
  • Cell Line: Vero E6 cells were used for the antiviral assays.

  • Virus Infection: Cells were infected with the respective bunyaviruses (Hantaan, Andes, Crimean-Congo hemorrhagic fever, La Crosse, and Rift Valley fever viruses).

  • Compound Treatment: this compound was added to the cell cultures at a concentration of 1 µM following virus absorption.

  • Quantification of Viral Titer: Viral titers were determined by plaque-forming unit (PFU) assay. The reduction in viral titer was calculated by comparing the titers in this compound-treated wells to untreated control wells.[2]

This compound In Vivo Efficacy Study (Rift Valley Fever Virus)
  • Animal Model: A lethal mouse model of Rift Valley fever virus (RVFV) infection was used.

  • Virus Challenge: Mice were challenged with 100 PFU of RVFV.

  • Drug Administration: this compound was administered via intraperitoneal injection at a dose of 5 mg/kg. The first dose was given 2 hours before virus exposure, and treatment continued every other day for the next 10 days.

  • Efficacy Endpoint: The primary endpoint was survival. The median survival time and the overall survival curve were compared between the this compound-treated group and a vehicle control (DMSO) group.[2]

This compound In Vivo Efficacy Study (Ebola Virus)
  • Animal Model: A mouse model of Ebola virus (EBOV) infection was utilized.

  • Drug Administration: this compound was administered at a dose of 5 mg/kg one hour before infection.

  • Efficacy Endpoint: The primary endpoint was survival. The study reported a 100% survival benefit in the treated group.[3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Fgi106_Mechanism_of_Action cluster_virus_entry Viral Entry Process Virus Enveloped RNA Virus (e.g., Ebola, Bunyavirus) Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Fusion Viral-Host Membrane Fusion Endosome->Fusion 3. pH-dependent conformational change Release Release of Viral Genome into Cytoplasm Fusion->Release 4. Genome Release Fgi106 This compound Fgi106->Fusion Inhibits caption This compound inhibits viral entry by blocking membrane fusion.

This compound Mechanism of Action: Viral Entry Inhibition

In_Vitro_Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_readout Assay Readout Cells Seed Vero E6 cells in multi-well plates Incubate1 Incubate to form a confluent monolayer Cells->Incubate1 Infect Infect cells with virus Incubate1->Infect Adsorption Allow virus adsorption Infect->Adsorption Treat Add this compound (1 µM) or control Adsorption->Treat Incubate2 Incubate for viral replication Treat->Incubate2 PlaqueAssay Perform Plaque Assay Incubate2->PlaqueAssay Quantify Quantify Viral Titer (PFU/mL) PlaqueAssay->Quantify Compare Compare treated vs. control Quantify->Compare caption Workflow for in vitro antiviral efficacy testing of this compound. In_Vivo_Efficacy_Study_Workflow cluster_animal_prep Animal Preparation cluster_challenge_treatment Challenge and Treatment cluster_monitoring Monitoring and Endpoint Animals Acclimate mice to BSL-4 conditions Treat Administer this compound (5 mg/kg) or vehicle control Animals->Treat Challenge Challenge with lethal dose of virus (EBOV or RVFV) Treat->Challenge Boost Administer subsequent doses (for RVFV study) Challenge->Boost Monitor Monitor for clinical signs and survival Challenge->Monitor Boost->Monitor Endpoint Record survival data Monitor->Endpoint caption Workflow for in vivo efficacy evaluation of this compound.

References

FGI-106 vs. Monoclonal Antibodies: A Comparative Guide for the Treatment of Viral Hemorrhagic Fevers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of FGI-106, a broad-spectrum antiviral small molecule, and monoclonal antibody-based therapeutics for the treatment of viral hemorrhagic fevers (VHFs). The information presented is intended to support research and development efforts in the field of antiviral therapies.

Executive Summary

Viral hemorrhagic fevers represent a significant global health threat, with limited therapeutic options available. This guide examines two distinct therapeutic modalities: the small molecule this compound and monoclonal antibody cocktails. This compound demonstrates broad-spectrum in vitro activity against a range of VHF-causing viruses and has shown protective efficacy in animal models. Monoclonal antibodies, such as the FDA-approved Inmazeb® and Ebanga®, offer targeted therapy for Zaire ebolavirus infection with proven clinical efficacy in reducing mortality. This document provides a comprehensive overview of their mechanisms of action, comparative efficacy data, and the experimental protocols used to generate this data.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and the monoclonal antibody cocktails, Inmazeb® and Ebanga®.

Table 1: In Vitro Efficacy of FGI-103 (a related compound to this compound) Against Filoviruses [1]

VirusAssayEC50EC90
Zaire ebolavirus (ZEBOV-GFP)GFP-based assay100 nM330 nM
Sudan ebolavirus (SEBOV)Plaque assay420 nM960 nM
Marburg virus (MARV-Ravn)Plaque assay2.5 µMNot Reported
Marburg virus (MARV-Ci67)Plaque assay2.5 µMNot Reported

Table 2: In Vivo Efficacy of FGI-103 in a Mouse Model of Ebola Virus Disease [2]

TreatmentDoseAdministration TimeSurvival Rate
FGI-10310 mg/kg24 hours post-infection100%

Table 3: Clinical Efficacy of Monoclonal Antibodies in the PALM Trial for Zaire Ebolavirus Disease [3][4][5][6][7][8][9][10]

TreatmentNMortality Rate (Day 28)
Inmazeb®15434%
Ebanga®17435.1%
Investigational Control (ZMapp)15351%

Mechanism of Action

This compound: Viral Entry Inhibitor

This compound is a small molecule that exhibits broad-spectrum antiviral activity by inhibiting the entry of enveloped RNA viruses into host cells.[4] While the precise molecular target remains to be fully elucidated, it is believed to interfere with a common pathway utilized by various viruses for cell entry.

Monoclonal Antibodies: Targeting the Viral Glycoprotein

Monoclonal antibodies developed for VHFs, such as Ebola, primarily target the viral glycoprotein (GP) on the surface of the virion.[3][6][8][10][11][12] This binding can neutralize the virus through several mechanisms:

  • Blocking Receptor Binding: The antibodies can physically obstruct the interaction between the viral GP and its host cell receptor, preventing the initial attachment and subsequent entry of the virus.[3][5][13]

  • Inhibition of Membrane Fusion: By binding to the GP, the antibodies can prevent the conformational changes necessary for the fusion of the viral envelope with the host cell membrane.

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of the bound antibodies can be recognized by immune cells, such as natural killer (NK) cells, which then release cytotoxic granules that kill the infected cell.[6][10][11][14][15][16][17]

Inmazeb® is a cocktail of three monoclonal antibodies (atoltivimab, maftivimab, and odesivimab) that target different, non-overlapping epitopes on the Zaire ebolavirus GP.[6][11][12] Atoltivimab and odesivimab possess ADCC activity, while atoltivimab and maftivimab neutralize the virus.[11] Ebanga® (ansuvimab) is a single monoclonal antibody that neutralizes the virus and initiates ADCC.[10]

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).[18][19][20][21]

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Viral stock of interest (e.g., Ebola virus)

  • Test compound (e.g., this compound)

  • Cell culture medium

  • Semi-solid overlay (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Seed Vero E6 cells in 6-well or 12-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound.

  • Mix a standardized amount of virus with each dilution of the test compound and incubate for 1 hour at 37°C to allow for neutralization.

  • Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the inoculum and add the semi-solid overlay to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubate the plates for several days until plaques are visible.

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

  • Determine the EC50 value from the dose-response curve.

Mouse Model of Ebola Virus Disease

This protocol describes a lethal mouse model used to evaluate the in vivo efficacy of antiviral compounds.[22][23][24][25][26][27][28][29]

Materials:

  • BALB/c or C57BL/6 mice (or other susceptible strain)

  • Mouse-adapted Ebola virus stock

  • Test compound (e.g., this compound) or monoclonal antibody

  • Vehicle control

  • Appropriate personal protective equipment and biosafety level 4 (BSL-4) containment facility

Procedure:

  • Acclimate mice to the BSL-4 facility.

  • Challenge mice with a lethal dose of mouse-adapted Ebola virus via intraperitoneal injection.

  • Administer the test compound or vehicle control at specified time points (e.g., 24 hours post-infection). The route of administration can be intraperitoneal, intravenous, or oral, depending on the compound's properties.

  • Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a predetermined period (e.g., 21 days).

  • Record survival data and analyze using Kaplan-Meier survival curves.

PALM (Pamoja Tulinde Maisha) Clinical Trial Protocol

The PALM trial was a randomized, controlled trial that evaluated the efficacy and safety of four investigational therapies for Ebola virus disease.[3][4][6][7][8][9][10]

Study Design:

  • Randomized, open-label, controlled trial.

  • Conducted during the 2018-2020 Ebola outbreak in the Democratic Republic of Congo.

  • Patients with confirmed Zaire ebolavirus infection were randomized to one of four treatment arms: Inmazeb®, Ebanga®, remdesivir, or ZMapp (control).

  • The primary endpoint was 28-day mortality.

Treatment Administration:

  • Inmazeb®: A single intravenous infusion of 50 mg of atoltivimab, 50 mg of maftivimab, and 50 mg of odesivimab per kg of body weight.[30]

  • Ebanga®: A single intravenous infusion of 50 mg/kg of body weight.[31]

Data Collection and Analysis:

  • Clinical and laboratory data were collected throughout the study.

  • Mortality data was analyzed to compare the efficacy of the different treatments.

Mandatory Visualization

Ebola_Virus_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm Ebola Virion Ebola Virion Attachment Factors Attachment Factors Ebola Virion->Attachment Factors 1. Attachment Macropinosome Macropinosome Attachment Factors->Macropinosome 2. Internalization (Macropinocytosis) Early Endosome Early Endosome Macropinosome->Early Endosome 3. Trafficking Late Endosome Late Endosome Early Endosome->Late Endosome 4. Maturation NPC1 NPC1 Late Endosome->NPC1 5. GP Cleavage & Receptor Binding Viral Genome Release Viral Genome Release NPC1->Viral Genome Release 6. Fusion

Caption: Ebola Virus Entry Pathway into a Host Cell.[3][5][13][32]

ADCC_Workflow Infected Cell Infected Host Cell (Expressing Viral GP) Monoclonal Antibody Monoclonal Antibody Infected Cell->Monoclonal Antibody 1. Antibody binds to viral GP on cell surface Apoptosis Apoptosis of Infected Cell Infected Cell->Apoptosis Fc Receptor Fc Receptor Monoclonal Antibody->Fc Receptor 2. Fc region of antibody binds to Fc receptor on NK cell NK Cell Natural Killer (NK) Cell NK Cell->Fc Receptor Granzyme Perforin Release Release of Granzymes and Perforin Fc Receptor->Granzyme Perforin Release 3. NK cell activation Granzyme Perforin Release->Infected Cell 4. Induction of apoptosis

Caption: Antibody-Dependent Cellular Cytotoxicity (ADCC) Mechanism.[14][15][16][17]

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell Culture 1. Seed Susceptible Cells Compound Dilution 2. Prepare Serial Dilutions of Antiviral Cell Culture->Compound Dilution Virus Neutralization 3. Incubate Virus with Antiviral Compound Dilution->Virus Neutralization Infection 4. Infect Cells Virus Neutralization->Infection Plaque Assay 5. Plaque Formation and Staining Infection->Plaque Assay EC50 Determination 6. Calculate EC50 Plaque Assay->EC50 Determination Animal Model 1. Acclimate Mice Viral Challenge 2. Infect with Mouse- Adapted Virus Animal Model->Viral Challenge Treatment 3. Administer Antiviral Viral Challenge->Treatment Monitoring 4. Monitor Survival and Clinical Signs Treatment->Monitoring Data Analysis 5. Analyze Survival Data Monitoring->Data Analysis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.